Win 54954
説明
WIN-54954 is a broad-spectrum antipicornavirus drug.
broad-spectrum antipicornavirus drug; structure given in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDHAOLOHQTGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910301 | |
| Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107355-45-3 | |
| Record name | Win 54954 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107355453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WIN-54954 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08723 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WIN-54954 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY9RJD7JGI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which the antiviral compound Win 54954 exerts its inhibitory effects on picornaviruses. The document details the binding interaction, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and provides visual representations of the mechanism and experimental workflows.
Core Mechanism of Action: Capsid Binding and Uncoating Inhibition
This compound is a broad-spectrum antipicornavirus agent that belongs to a class of compounds known as "capsid binders".[1] Its primary mechanism of action is the inhibition of viral uncoating, a critical early step in the picornavirus replication cycle.
The picornavirus capsid is a protein shell composed of 60 protomers, each containing four viral proteins (VP1, VP2, VP3, and VP4). This compound specifically targets a hydrophobic pocket located within the VP1 protein of the viral capsid.[1] This binding site is situated beneath the "canyon," a surface depression that is involved in receptor binding for many picornaviruses.
By inserting itself into this hydrophobic pocket, this compound stabilizes the viral capsid. This increased rigidity prevents the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. The inhibition of uncoating effectively halts the viral replication process before it can begin. Depending on the specific picornavirus, the binding of such compounds can inhibit either receptor binding or the uncoating process itself.
Quantitative Efficacy Data
The antiviral activity of this compound has been quantified against a range of picornaviruses using various in vitro and in vivo assays. The following tables summarize the key efficacy data. While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound are not consistently reported in the reviewed literature, the Minimum Inhibitory Concentration (MIC), 80% Effective Concentration (EC80), and 50% Protective Dose (PD50) provide a robust characterization of its potency.
Table 1: In Vitro Efficacy of this compound against Human Rhinoviruses (HRV)
| Parameter | Value | Viruses Tested | Reference |
| MIC Range | 0.007 - 2.2 µg/mL | 50 of 52 HRV serotypes | [1] |
| EC80 | 0.28 µg/mL | 80% of 52 HRV serotypes | [1] |
Table 2: In Vitro Efficacy of this compound against Human Enteroviruses
| Parameter | Value | Viruses Tested | Reference |
| EC80 | 0.06 µg/mL | 15 commonly isolated enteroviruses | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model
| Virus | PD50 | Administration Route | Reference |
| Coxsackievirus A-9 | 2 mg/kg (single daily dose) | Intragastric | [1] |
| Echovirus 9 | 100 mg/kg (single daily dose) | Intragastric | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of capsid-binding compounds like this compound.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
a. Materials:
-
Cells: A susceptible cell line for the specific picornavirus (e.g., HeLa cells for rhinoviruses, Vero cells for enteroviruses).
-
Virus: A stock of the picornavirus to be tested, with a known titer (plaque-forming units per mL, PFU/mL).
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Media: Growth medium, infection medium (serum-free or low-serum), and an overlay medium (containing agarose or methylcellulose).
-
Stain: A vital stain such as crystal violet or neutral red to visualize plaques.
b. Protocol:
-
Cell Seeding: Seed the susceptible cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Pre-treatment (optional): The cell monolayer can be pre-treated with various concentrations of this compound for a specified period before infection.
-
Virus Infection: Aspirate the growth medium from the cells and infect the monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Compound Treatment: During and after infection, the cells are incubated with medium containing serial dilutions of this compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.
-
Incubation: Incubate the plates for a period that allows for viral adsorption (typically 1-2 hours).
-
Overlay: After adsorption, remove the inoculum and add the overlay medium containing the respective concentrations of this compound. The semi-solid overlay restricts the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation for Plaque Formation: Incubate the plates for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay and stain the cell monolayer with a vital stain. The stain is taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The MIC or EC50/EC80 value is then determined by plotting the percentage of inhibition against the compound concentration.
Viral Capsid Binding Assay (General Protocol)
These assays are designed to demonstrate a direct interaction between the antiviral compound and the viral capsid and to determine the binding affinity. A common method involves the use of a radiolabeled compound.
a. Materials:
-
Purified Virus: A highly purified and concentrated preparation of the picornavirus.
-
Radiolabeled Compound: Tritiated ([³H]) or iodinated ([¹²⁵I]) this compound.
-
Unlabeled Compound: A large excess of non-radiolabeled this compound for determining non-specific binding.
-
Filtration System: A microplate harvester with glass fiber filters that can separate the virus-ligand complex from the unbound ligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
b. Protocol:
-
Binding Reaction: In a multi-well plate, incubate a fixed amount of purified virus with increasing concentrations of the radiolabeled this compound. A parallel set of reactions is prepared with the addition of a large excess of unlabeled this compound to determine non-specific binding.
-
Incubation: Allow the binding reaction to reach equilibrium (incubation time and temperature are optimized for the specific interaction).
-
Separation: Rapidly filter the reaction mixtures through the glass fiber filters. The virus-ligand complexes are retained on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the radiolabeled ligand. The specific binding data is then analyzed using saturation binding kinetics (e.g., Scatchard analysis) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity, and the maximum number of binding sites (Bmax). The inhibition constant (Ki) can be determined from competitive binding assays where increasing concentrations of unlabeled this compound compete with a fixed concentration of the radiolabeled ligand.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action on picornavirus uncoating.
Caption: Experimental workflow for evaluating this compound.
References
Win 54954: A Technical Guide to its Antiviral Spectrum Against Enteroviruses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antiviral activity of Win 54954 against a range of enteroviruses. This compound is a broad-spectrum antipicornavirus agent that has shown significant potential in preclinical studies. This document summarizes key quantitative data, details experimental protocols for assessing antiviral efficacy, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Antiviral Activity of this compound against Enteroviruses
This compound has demonstrated potent inhibitory activity against a variety of enterovirus serotypes. In plaque reduction assays, this compound was found to be effective against 15 commonly isolated enteroviruses, with a concentration of 0.06 µg/mL sufficient to inhibit 80% of the tested serotypes (EC80).[1] The compound has also shown efficacy in reducing the viral yield of selected enteroviruses in cell culture by 90% at concentrations similar to their Minimum Inhibitory Concentrations (MICs).[1]
The following tables summarize the available quantitative data on the in vitro activity of this compound against specific enterovirus serotypes.
Table 1: In Vitro Antiviral Activity of this compound against Various Enterovirus Serotypes
| Virus Serotype | Cell Line | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |
| 15 Commonly Isolated Enteroviruses | Not Specified | Plaque Reduction | EC80 | 0.06 | [1] |
| Coxsackievirus A9 | Not Specified | Plaque Reduction | Not Specified | Not Specified | [1] |
| Echovirus 9 | Not Specified | Plaque Reduction | Not Specified | Not Specified | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Enteroviruses
| Virus Serotype | Cell Line | MIC (µg/mL) |
| Coxsackievirus B3 | Green monkey kidney (GMK) | 0.02 |
| Coxsackievirus B4 | GMK | 0.3 |
| Coxsackievirus A9 | GMK | 0.3 |
| Poliovirus 3 | GMK | 0.3 |
Data for Table 2 was compiled from a study by Frisk et al., 1996, which evaluated the in vitro activity of this compound.
Mechanism of Action
This compound belongs to a class of antiviral compounds known as capsid binders. Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding event stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. This inhibition of uncoating effectively halts the viral replication cycle at an early stage.
References
The Discovery and Development of Win 54954: A Technical Guide
An In-depth Examination of a Broad-Spectrum Antipicornavirus Agent
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Win 54954, a potent, broad-spectrum antipicornavirus compound. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey of this compound, from its synthesis to its evaluation in preclinical and clinical settings.
Introduction
This compound, chemically known as 5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methylisoxazole, emerged from the dedicated antipicornavirus drug discovery program at Sterling-Winthrop Research Institute.[1] It belongs to a class of compounds known as "capsid binders," which physically interact with the viral capsid to prevent the release of the viral genome, a crucial step in the infection cycle. This guide will delve into the technical details of its development, presenting key data in a structured format and visualizing complex biological processes.
Discovery and Synthesis
The discovery of this compound was part of a systematic effort to identify and optimize small molecules with potent activity against a wide range of picornaviruses, including rhinoviruses (the primary cause of the common cold) and enteroviruses.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A key final step in one described synthesis involves the cyclization of a benzamide precursor. To a solution of 3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide in methylene dichloride, 1,8-diazabicyclo[5.4.0]undec-7-ene is added, and the mixture is heated at reflux for approximately 16 hours.[2] The resulting product is then purified through chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and hexane, followed by crystallization from ether to yield the final compound.[2]
Mechanism of Action
This compound exerts its antiviral effect by binding to a hydrophobic pocket located within the viral capsid protein VP1.[3] This binding stabilizes the capsid, preventing the conformational changes necessary for the uncoating and release of the viral RNA into the host cell cytoplasm. This mechanism effectively halts the viral replication process at a very early stage.
Picornavirus Infection Inhibition by this compound.
Experimental Protocols
The evaluation of this compound's antiviral activity relied on established in vitro and in vivo experimental models.
In Vitro: Plaque Reduction Assay
The primary method for assessing the in vitro antiviral activity of this compound is the plaque reduction assay. This technique quantifies the ability of a compound to inhibit the cytopathic effect of a virus.
Protocol:
-
Cell Culture: Monolayers of a susceptible cell line (e.g., HeLa cells for rhinoviruses and enteroviruses) are prepared in 6-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known concentration of the target picornavirus.
-
Compound Application: Serial dilutions of this compound are added to the infected cell cultures.
-
Overlay and Incubation: The cultures are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells. The number of plaques in the presence of the compound is compared to the number in a drug-free control.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by a specified percentage (e.g., 50% or 90%).
Plaque Reduction Assay Workflow.
In Vivo: Suckling Mouse Model of Coxsackievirus Infection
To evaluate the in vivo efficacy of this compound, a well-established suckling mouse model of coxsackievirus-induced paralysis and death is utilized.
Protocol:
-
Animal Model: Newborn (1-2 day old) ICR mice are used.[4][5]
-
Virus Inoculation: Mice are inoculated intraperitoneally with a lethal dose of a pathogenic coxsackievirus strain (e.g., Coxsackievirus A9).[4][5]
-
Drug Administration: this compound is administered orally or subcutaneously at various doses, typically starting shortly after virus inoculation and continuing for a specified period.
-
Observation: The mice are observed daily for signs of illness, including paralysis and mortality.
-
Endpoint Measurement: The primary endpoint is the prevention of paralysis and/or death. The 50% protective dose (PD50) is calculated as the dose of the compound that protects 50% of the animals from the lethal effects of the virus.
-
Viral Titer Determination (Optional): Tissues (e.g., brain, muscle) can be harvested at various time points to determine viral titers, providing a quantitative measure of the compound's effect on viral replication in vivo.
Antiviral Activity and Efficacy
This compound has demonstrated potent and broad-spectrum activity against a wide range of picornaviruses in both in vitro and in vivo studies.
In Vitro Activity
| Virus Class | Number of Serotypes Tested | MIC Range (µg/mL) | EC80 (µg/mL) |
| Rhinoviruses | 52 | 0.007 - 2.2 | 0.28 |
| Enteroviruses | 15 | Not specified | 0.06 |
Data compiled from Woods et al., 1989.[3]
In Vivo Efficacy
| Virus | Animal Model | Endpoint | PD50 (mg/kg/day) |
| Coxsackievirus A9 | Suckling Mice | Prevention of Paralysis | 2 |
| Echovirus 9 | Suckling Mice | Prevention of Paralysis | 100 |
Data compiled from Woods et al., 1989.[3]
Structure-Activity Relationship (SAR)
The development of this compound was informed by extensive structure-activity relationship studies of disubstituted phenylisoxazoles.[6][7] These studies revealed several key structural features that are critical for potent antiviral activity:
-
Disubstituted Phenyl Ring: The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring was found to significantly enhance antiviral activity compared to unsubstituted analogs.[6]
-
Alkyl Chain Length: A five-carbon alkyl chain linking the phenyl and isoxazole rings was determined to be optimal for activity.[3]
-
Lipophilicity: A strong correlation was observed between the lipophilicity (log P) of the compounds and their mean MIC against rhinovirus serotypes, indicating that the ability of the compound to partition into the hydrophobic binding pocket is a key determinant of its potency.[6][7]
Structure-Activity Relationship of this compound.
Clinical Development and Outcomes
Despite its promising preclinical profile, the clinical development of this compound for the prophylaxis of rhinovirus infection in humans did not demonstrate significant efficacy.[8][9] In a randomized, double-blind, placebo-controlled volunteer challenge study, oral administration of this compound at a dose of 600 mg did not result in a significant antiviral or clinical effect.[8][9]
Pharmacokinetic analysis from this study revealed that while plasma levels of the drug were above the in vitro MIC for the challenge virus strains, the concentration of this compound in nasal washings was very low.[8][9] This finding suggests that the lack of efficacy was likely due to insufficient delivery of the drug to the primary site of rhinovirus replication in the nasal epithelium.
Clinical Trial Pharmacokinetic Data
| Parameter | Value |
| Oral Dose | 600 mg |
| Plasma Trough Levels | > MIC for challenge viruses in 97% of volunteers |
| Nasal Wash Peak Levels | 6 - 24 ng/mL (detected in 25% of volunteers) |
| Nasal Wash Trough Levels | 6 - 7 ng/mL (detected in 14% of volunteers) |
Data from Turner et al., 1999.[8][9]
Conclusion
This compound represents a significant achievement in the rational design of antiviral agents. Its discovery and development provided valuable insights into the mechanism of action of picornavirus capsid binders and the structural requirements for potent activity. While it did not ultimately prove to be an effective therapeutic for the common cold in humans due to pharmacokinetic challenges, the extensive research conducted on this compound has laid a crucial foundation for the continued development of new and improved antipicornavirus drugs. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships continues to inform the field of antiviral drug discovery.
References
- 1. Discovery and development of antipicornaviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rupress.org [rupress.org]
- 5. AGE AND SUSCEPTIBILITY OF MICE TO COXSACKIE A VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of some disubstituted phenylisoxazoles against human picornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies of 5-[[4-(4,5-dihydro-2-oxazolyl) phenoxy]alkyl]-3-methylisoxazoles: inhibitors of picornavirus uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of oral this compound for prophylaxis of experimental rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of oral this compound for prophylaxis of experimental rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Science of Win 54954: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Win 54954 is a potent, broad-spectrum antipicornavirus agent that has been the subject of significant research. This technical guide provides an in-depth overview of the foundational science of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its in vitro and in vivo efficacy. The information is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.
Introduction
Picornaviruses are a large and diverse family of RNA viruses responsible for a wide range of human and animal diseases, including the common cold (rhinoviruses), poliomyelitis (poliovirus), and myocarditis (coxsackieviruses). This compound, with the chemical name 5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methylisoxazole, emerged from a class of compounds designed to combat these pathogens.[1] It has demonstrated significant activity against a broad spectrum of rhinoviruses and enteroviruses.[1][2][3][4] This guide delves into the core scientific principles underlying the antiviral activity of this compound.
Mechanism of Action: Capsid Binding and Uncoating Inhibition
The primary mechanism of action of this compound is the inhibition of viral uncoating, a critical early step in the picornavirus replication cycle.[5][6] This is achieved through direct binding to the viral capsid.
Binding Site: this compound inserts into a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid.[1][5][7] This binding site is often referred to as the "WIN pocket." The interaction of this compound within this pocket stabilizes the capsid structure.
Inhibition of Uncoating: By binding to and stabilizing the VP1 protein, this compound prevents the conformational changes in the capsid that are necessary for the release of the viral RNA into the host cell cytoplasm.[5][6][8] This effectively halts the infection at a very early stage. The diagram below illustrates the picornavirus lifecycle and the point of intervention for this compound.
Quantitative Data Summary
The antiviral activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.
Table 1: In Vitro Activity of this compound against Rhinoviruses
| Parameter | Virus Serotypes | Value | Reference |
| MIC Range | 50 of 52 Rhinovirus Serotypes | 0.007 to 2.2 µg/mL | [1] |
| EC80 | 80% of 52 Rhinovirus Serotypes | 0.28 µg/mL | [1] |
| MIC for Rhinovirus Type 39 | Rhinovirus Type 39 | 0.17 µg/mL | [9] |
| MIC for Rhinovirus Type 23 | Rhinovirus Type 23 | 0.016 µg/mL | [9] |
Table 2: In Vitro Activity of this compound against Enteroviruses
| Parameter | Virus Serotypes | Value | Reference |
| EC80 | 15 commonly isolated Enteroviruses | 0.06 µg/mL | [1] |
| Viral Yield Reduction | Two selected Enteroviruses | 90% reduction at MIC | [1] |
| MIC for Coxsackievirus B3 (CBV3) | Coxsackievirus B3 | 0.02 mg/L | [10] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Virus | Dosage | Outcome | Reference |
| Suckling Mice | Coxsackievirus A-9 | 2 mg/kg (single daily dose) | 50% protection from paralysis (PD50) | [1] |
| Suckling Mice | Echovirus type 9 | 100 mg/kg (single daily dose) | 50% protection from paralysis (PD50) | [1] |
| A/J Mice | Coxsackievirus B3 (CBV3) | 100 mg/kg BID PO | Complete protection from mortality | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Methodology:
-
Cell Culture: Confluent monolayers of susceptible host cells (e.g., HeLa cells for rhinoviruses) are prepared in 6-well plates.[11]
-
Virus Dilution: A stock of the target virus is serially diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).
-
Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.
-
Infection: The cell monolayers are washed, and 0.1 mL of the virus dilution is added to each well. The plates are incubated for 1-2 hours to allow for viral adsorption.
-
Compound Addition: After adsorption, the virus inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) containing the different concentrations of this compound.[12]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Staining and Counting: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Viral plaques appear as clear zones where cells have been lysed.[11] The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to a no-drug control. The IC50 (the concentration that inhibits 50% of plaque formation) is then determined.
Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
Methodology:
-
Cell Culture and Infection: Confluent cell monolayers in 96-well plates are infected with the target virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[10][13]
-
Compound Treatment: After viral adsorption, the inoculum is removed, and medium containing serial dilutions of this compound is added to the wells.
-
Incubation: The plates are incubated for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, the cells and supernatant are subjected to freeze-thaw cycles to release the progeny virus.
-
Titration of Progeny Virus: The harvested virus from each well is serially diluted and used to infect fresh cell monolayers in a separate 96-well plate.
-
Quantification: The amount of infectious virus in the harvest is quantified using a standard titration method, such as a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.[10]
-
Data Analysis: The viral yield at each drug concentration is compared to the no-drug control, and the concentration of this compound that reduces the viral yield by a certain percentage (e.g., 90%) is determined.
Mandatory Visualizations
Antiviral Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and development of an antiviral drug like this compound.
Logical Relationship of this compound's Mechanism
This diagram illustrates the logical sequence of events leading to the inhibition of viral replication by this compound.
Conclusion
This compound stands as a well-characterized antiviral compound with a clear mechanism of action and demonstrated efficacy against a wide range of picornaviruses. Its ability to bind to the VP1 capsid protein and prevent viral uncoating provides a solid foundation for the rational design of new and improved antipicornavirus agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working to advance the field of antiviral therapeutics.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Screening of Antiviral Compounds Against Coxsackievirus Using a Plaque Reduction Assay with WIN 54954 as a Model Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coxsackieviruses, members of the Enterovirus genus within the Picornaviridae family, are significant human pathogens responsible for a wide range of diseases, from mild febrile illnesses to severe conditions such as myocarditis, pericarditis, and aseptic meningitis. The development of effective antiviral therapies is crucial for managing these infections. The plaque reduction assay is a fundamental method in virology for determining the infectivity of a virus and for evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for a plaque reduction assay tailored for screening antiviral agents against coxsackievirus, using WIN 54954 as a reference compound. This compound is a well-characterized antipicornavirus agent that inhibits viral replication by binding to the VP1 capsid protein and preventing uncoating.[1]
Principle of the Assay
The plaque reduction assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible host cells. These cleared zones, known as plaques, are visualized by staining the living cells. The number of plaques is directly proportional to the concentration of infectious virus. In the presence of an effective antiviral agent, the number and/or size of the plaques will be reduced. The 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50%, can then be calculated to quantify the antiviral activity.
Data Presentation
The antiviral activity of this compound against various coxsackievirus strains is summarized in the table below. This data has been compiled from various in vitro studies.
| Coxsackievirus Strain | Assay Type | Cell Line | Efficacy Metric | Value |
| Coxsackievirus B3 (CVB3) | Plaque Reduction | LLC-MK2D | MIC | 0.02 mg/L |
| Coxsackievirus A9 (CVA9) | In vivo study | Suckling mice | PD50 | 2 mg/kg |
| Coxsackievirus B4 (CVB4) | In vivo study | CD1 mice | Significant titer reduction | 5 and 50 mg/kg/day |
| 15 Enterovirus Isolates | Plaque Reduction | - | EC80 | 0.06 µg/mL |
MIC: Minimum Inhibitory Concentration; PD50: 50% Protective Dose; EC80: 80% Effective Concentration. Note that in vivo data is provided for context and demonstrates the correlation between in vitro and in vivo efficacy.
Signaling Pathway and Experimental Workflow
Coxsackievirus Entry and Uncoating Pathway
The following diagram illustrates the key steps in the entry and uncoating of coxsackievirus, which is the target of this compound.
Caption: Coxsackievirus entry and the inhibitory action of this compound.
Experimental Workflow for Plaque Reduction Assay
The following diagram outlines the workflow for performing the this compound plaque reduction assay for coxsackievirus.
Caption: Workflow of the this compound coxsackievirus plaque reduction assay.
Experimental Protocols
Materials and Reagents
-
Cells: HeLa or Vero cells (or other susceptible cell line)
-
Virus: Coxsackievirus stock of a known titer (e.g., Coxsackievirus B3)
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
-
This compound: Stock solution in DMSO (e.g., 10 mg/mL)
-
Overlay:
-
2X MEM (Minimum Essential Medium)
-
2% Agarose (autoclaved)
-
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixing Solution: 10% Formalin in Phosphate Buffered Saline (PBS).
-
6-well tissue culture plates
-
Sterile PBS
-
CO2 incubator (37°C, 5% CO2)
Protocol
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium. The final concentrations should typically range from sub-nanomolar to micromolar to determine the IC50 accurately.
-
Include a "no drug" control (vehicle, e.g., DMSO at the same final concentration as in the drug dilutions) and a "cell" control (no virus, no drug).
-
-
Virus Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Prepare a dilution of the coxsackievirus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Infect the cells by adding 200 µL of the virus dilution to each well (except for the cell control wells).
-
Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.
-
-
Overlay Application:
-
Prepare the agarose overlay by mixing equal volumes of pre-warmed (42°C) 2X MEM and 2% agarose.
-
For each drug concentration, mix the agarose/MEM overlay with the corresponding this compound dilution in a 1:1 ratio.
-
Aspirate the virus inoculum from the wells.
-
Carefully add 2 mL of the drug-containing agarose overlay to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers by adding 0.5 mL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus control (no drug) using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of plaque reduction against the drug concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive protocol for conducting a plaque reduction assay to evaluate the antiviral activity of compounds against coxsackievirus, using this compound as a model inhibitor. The detailed methodology, data presentation format, and visual workflows are designed to assist researchers in the successful implementation of this assay for antiviral drug discovery and development. The principles and steps outlined here can be adapted for high-throughput screening of compound libraries to identify novel inhibitors of coxsackievirus and other enteroviruses.
References
Application Notes and Protocols for Utilizing Win 54954 in an Enterovirus TCID50 Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Win 54954, a potent antiviral compound, in a 50% Tissue Culture Infectious Dose (TCID50) assay for the evaluation of its efficacy against enteroviruses.
Introduction
Enteroviruses represent a broad genus of RNA viruses responsible for a spectrum of human diseases, ranging from mild febrile illness to severe and life-threatening conditions such as meningitis, encephalitis, and myocarditis. The development of effective antiviral therapies is a critical area of research. This compound is a well-characterized antipicornavirus agent that has demonstrated significant activity against a wide range of enteroviruses.[1][2] This document outlines the principles and procedures for quantifying the antiviral activity of this compound using a TCID50 assay, a standard method for determining viral infectivity.
Mechanism of Action
This compound functions as a capsid-binding inhibitor.[1][2] It specifically targets a hydrophobic pocket within the viral capsid protein VP1.[3] By binding to this site, this compound stabilizes the viral capsid, thereby preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[2] This mechanism effectively blocks the initiation of viral replication.
Mechanism of action of this compound.
Data Presentation
The antiviral efficacy of this compound is determined by quantifying the reduction in viral titer in the presence of the compound. The following tables provide a template for presenting such data.
Table 1: Cytotoxicity of this compound on Host Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 92 |
| 100 | 88 |
Table 2: Antiviral Activity of this compound against Enterovirus 71 (EV71)
| This compound Concentration (µM) | Viral Titer (log10 TCID50/mL) | Titer Reduction (log10) |
| 0 (Virus Control) | 6.5 | 0 |
| 0.1 | 5.2 | 1.3 |
| 1 | 4.1 | 2.4 |
| 10 | 2.5 | 4.0 |
| 50 | <1.0 | >5.5 |
Table 3: Summary of this compound Antiviral Parameters
| Parameter | Value |
| CC50 (50% Cytotoxic Concentration) | >100 µM |
| EC50 (50% Effective Concentration) | 0.5 µM |
| Selectivity Index (CC50/EC50) | >200 |
Experimental Protocols
This section provides a detailed methodology for performing a TCID50 assay to evaluate the antiviral activity of this compound against an enterovirus.
Materials and Reagents
-
Host cell line susceptible to the enterovirus of interest (e.g., Vero, RD, HeLa cells)
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% fetal bovine serum and antibiotics)
-
Maintenance medium (same as complete medium but with 2% fetal bovine serum)
-
Enterovirus stock with a known or estimated titer
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Inverted microscope
-
Humidified incubator with 5% CO2 at 37°C
Experimental Workflow
References
- 1. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 2. From the “One Molecule – One Target – One Disease” Concept towards Looking for Multi-target Therapeutics for Treating Non-polio Enterovirus (Npev) Infections[v1] | Preprints.org [preprints.org]
- 3. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Win 54954 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the antiviral efficacy of Win 54954, a potent inhibitor of picornaviruses. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included to facilitate robust and reproducible studies.
Introduction
This compound is a broad-spectrum antipicornavirus compound that has demonstrated significant activity against a wide range of human rhinoviruses (HRV) and enteroviruses, including coxsackieviruses and echoviruses.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This interaction stabilizes the capsid, thereby preventing the uncoating process necessary for the release of the viral RNA into the host cell cytoplasm and subsequent replication.
This document outlines the essential cell culture models and experimental procedures required to quantify the antiviral activity of this compound, assess its cytotoxicity, and determine its therapeutic index.
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for the successful propagation of picornaviruses and the accurate assessment of antiviral compounds. The following cell lines are recommended for testing the activity of this compound against specific picornaviruses:
-
Human Rhinoviruses (HRV): HeLa cells are a widely used and effective model for the in vitro study of HRV biology and for producing sufficient quantities of the virus for experimental purposes.[3]
-
Coxsackieviruses:
-
Echoviruses: RD and MRC-5 (human embryonic lung fibroblast) cells are effective for the isolation and propagation of various echovirus serotypes.[5][7]
-
General Enteroviruses: Vero (African green monkey kidney) cells are also commonly used for the culture and titration of a variety of enteroviruses.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against various picornaviruses.
Table 1: In Vitro Antiviral Activity of this compound against Human Rhinoviruses
| Rhinovirus Serotypes (n=52) | Assay Type | Metric | Concentration Range (µg/mL) |
| 50 out of 52 serotypes | Plaque Reduction | MIC | 0.007 - 2.2[1] |
| 80% of 52 serotypes | Plaque Reduction | EC80 | 0.28[1] |
Table 2: In Vitro Antiviral Activity of this compound against Enteroviruses
| Enterovirus Isolates (n=15) | Assay Type | Metric | Concentration (µg/mL) |
| Commonly isolated enteroviruses | Plaque Reduction | EC80 | 0.06[1] |
| Coxsackievirus B3 | Inhibition of Replication | MIC | 0.02[5] |
| Selected Enteroviruses | Virus Yield Reduction | 90% reduction | Approx. equal to MICs[1] |
Table 3: Cytotoxicity and Therapeutic Index of this compound
| Cell Line | Assay Type | Metric | Concentration (µg/mL) | Therapeutic Index (SI) |
| Myocardial Fibroblasts | Antiproliferative Effect | IC50 | >5[8] | High (Specific value depends on virus IC50) |
Experimental Protocols
Detailed methodologies for the primary assays used to evaluate the antiviral activity and cytotoxicity of this compound are provided below.
Plaque Reduction Assay
This assay is the gold standard for determining the inhibitory effect of a compound on viral infectivity by quantifying the reduction in the formation of viral plaques.
Materials:
-
Selected host cell line (e.g., HeLa, RD, Vero)
-
Complete growth medium (e.g., DMEM or EMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., 1.2% carboxymethylcellulose or 0.6% agarose in 2x plaque media)[10]
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formaldehyde in PBS)[10]
-
Staining solution (e.g., 0.5% to 1% crystal violet in 20% ethanol)[4][10]
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed the selected host cells into 6-well or 24-well plates at a density that will result in a confluent monolayer (90-100%) on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Add the diluted virus to each well (except for cell control wells).
-
Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 33°C for rhinovirus, 37°C for enteroviruses) to allow for viral attachment.
-
Treatment: After the adsorption period, remove the virus inoculum. Add the prepared dilutions of this compound or control medium to the respective wells.
-
Overlay: Add the overlay medium to each well. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at the optimal temperature and for a duration sufficient for plaque formation (typically 2-7 days, depending on the virus and cell line).
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Discard the fixing solution and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (IC50) or 90% (IC90) compared to the virus control is determined.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Materials:
-
Same as for the Plaque Reduction Assay.
Protocol:
-
Cell Seeding and Infection: Prepare confluent cell monolayers in tissue culture plates and infect with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected.
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound or control medium.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virions.
-
Titration of Viral Yield: Determine the titer of the harvested virus from each well by performing a plaque assay or a TCID50 assay on fresh cell monolayers.
-
Analysis: The concentration of this compound that results in a significant reduction (e.g., 90% or 99%) in the viral titer compared to the untreated virus control is determined. This assay provides a quantitative measure of the inhibition of viral replication.[11][12]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to determine the concentration of a compound that is toxic to the host cells, which is crucial for calculating the therapeutic index.
Materials:
-
Selected host cell line
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed the selected host cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for its evaluation, and the logical relationship for determining its therapeutic index.
References
- 1. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. html.scirp.org [html.scirp.org]
- 5. Antiviral treatment with WIN 54 954 reduces mortality in murine coxsackievirus B3 myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of Coxsackievirus A9 myocarditis in mice with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Chemical Toxicity on HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Win 54954 Stock Solution for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Win 54954 stock solutions for use in various in vitro assays. This compound is a potent, broad-spectrum antipicornavirus agent that has shown efficacy against a range of human rhinoviruses and enteroviruses.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1, thereby preventing viral uncoating.[1] Adherence to proper solution preparation techniques is critical for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 107355-45-3[3][4][5] |
| Molecular Formula | C₁₈H₂₀Cl₂N₂O₃[5][6] |
| Molecular Weight | 383.27 g/mol [5][6] |
| Appearance | White to off-white solid[6] |
| Purity | ≥98% |
| IUPAC Name | 5-(5-(2,6-dichloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methylisoxazole[5] |
| Solubility | Soluble in DMSO (100 mg/mL, may require ultrasonication)[6][7][8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in in vitro assays.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[4] This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound (Molecular Weight = 383.27 g/mol ).
-
Solubilization: Add the appropriate volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 3.83 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[6][8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][6] The aliquot volume will depend on the specific experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4][6] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium.
Note: Always use newly opened or properly stored hygroscopic DMSO, as its water content can significantly impact the solubility of the product.[6][7]
Recommended Working Concentrations for In Vitro Assays
The optimal working concentration of this compound will vary depending on the specific virus, cell line, and assay being used. Based on published data, the Minimum Inhibitory Concentrations (MICs) for various rhinovirus serotypes range from 0.007 to 2.2 µg/mL.[1][6][8] An 80% effective concentration (EC80) against 15 commonly isolated enteroviruses was reported to be 0.06 µg/mL.[1][6][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution and its subsequent use in in vitro assays.
References
- 1. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound|CAS 107355-45-3|DC Chemicals [dcchemicals.com]
- 4. This compound|107355-45-3|COA [dcchemicals.com]
- 5. This compound 98% | CAS: 107355-45-3 | AChemBlock [achemblock.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Win 54954 in Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Win 54954 is a potent, broad-spectrum antipicornavirus agent that has been instrumental in the study of viral entry mechanisms.[1] It belongs to a class of compounds known as "capsid binders," which non-covalently insert into a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm, thereby inhibiting viral replication.[2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in virological assays.
Mechanism of Action
This compound targets the "canyon," a deep depression on the surface of the picornavirus capsid that is involved in receptor binding. By occupying a hydrophobic pocket beneath the floor of this canyon, this compound prevents the viral particle from "breathing" or undergoing the dynamic conformational changes required for receptor engagement and subsequent uncoating. This stabilization of the capsid structure effectively blocks the viral entry process.
Caption: Mechanism of this compound antiviral activity.
Quantitative Data
The antiviral activity of this compound has been quantified against a wide range of picornaviruses. The following tables summarize key efficacy data from in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of this compound against Rhinoviruses
| Rhinovirus Serotypes | MIC Range (µg/mL) | EC80 (µg/mL) |
| 50 of 52 tested serotypes | 0.007 - 2.2 | 0.28 |
Data from Woods et al., 1989.[1]
Table 2: In Vitro Antiviral Activity of this compound against Enteroviruses
| Enterovirus Isolates | EC80 (µg/mL) |
| 15 commonly isolated enteroviruses | 0.06 |
Data from Woods et al., 1989.[1]
Table 3: In Vivo Efficacy of this compound in Murine Models
| Virus | Animal Model | Endpoint | PD50 (mg/kg/day) |
| Coxsackievirus A-9 | Suckling mice | Prevention of paralysis | 2 |
| Echovirus type 9 | Suckling mice | Prevention of paralysis | 100 |
Data from Woods et al., 1989.[1]
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the antiviral activity of this compound.
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaque formation in a cell monolayer.
Caption: Workflow for a Plaque Reduction Assay.
Materials:
-
Host cells susceptible to the picornavirus of interest (e.g., HeLa, Vero)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Virus stock of known titer (PFU/mL)
-
Phosphate-buffered saline (PBS)
-
Semi-solid overlay medium (e.g., 1% agarose or methylcellulose in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: One day prior to the experiment, seed host cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free culture medium. The final concentrations should bracket the expected inhibitory concentration. Include a no-drug control.
-
Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Virus-Compound Incubation: Mix equal volumes of the diluted virus and each this compound dilution. Incubate at 37°C for 1 hour.
-
Infection: Remove the culture medium from the cell monolayers and wash once with PBS. Inoculate the cells with the virus-compound mixture.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cell monolayer with the semi-solid overlay medium.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-4 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined by regression analysis.
Protocol 2: Viral Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus particles.
References
Application Notes and Protocols for Win 54954 Antiviral Testing in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Win 54954 is a potent, broad-spectrum antipicornavirus agent that has shown significant activity against a wide range of rhinoviruses and enteroviruses.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding event stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of viral RNA into the host cell cytoplasm. These application notes provide a comprehensive guide for the experimental design of in vitro antiviral testing of this compound in HeLa cells, a commonly used cell line for picornavirus research. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included.
Data Presentation
Table 1: Cytotoxicity of this compound in HeLa Cells
| Parameter | Value | Units | Assay Method |
| CC50 | Data not available | µg/mL | MTT Assay |
| To be determined experimentally | µM |
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected HeLa cells by 50%.
Table 2: Antiviral Efficacy of this compound against Picornaviruses
| Virus Serotype | Parameter | Value | Units | Assay Method |
| Rhinoviruses (50 of 52 serotypes) | MIC Range | 0.007 - 2.2 | µg/mL | Plaque Reduction Assay |
| EC80 | 0.28 | µg/mL | Plaque Reduction Assay | |
| Enteroviruses (15 common isolates) | EC80 | 0.06 | µg/mL | Plaque Reduction Assay |
| Example Picornavirus (e.g., Coxsackievirus B3) | IC50 | Data not available | µg/mL | Plaque Reduction Assay / Virus Yield Reduction Assay |
| To be determined experimentally | µM |
MIC (Minimum Inhibitory Concentration): The lowest concentration of the drug that inhibits the visible growth of a microorganism. EC80 (80% Effective Concentration): The concentration of the drug that inhibits 80% of the viral response. IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the viral replication.
Table 3: Selectivity Index of this compound
| Virus Serotype | CC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Example Picornavirus | From Table 1 | From Table 2 | To be calculated |
The Selectivity Index (SI) is a crucial measure of an antiviral compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells, suggesting a more favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is essential to maintain aseptic techniques throughout these procedures.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (DMEM with the same concentration of DMSO as the highest drug concentration) and a cell-only control (DMEM).
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions, vehicle control, or cell-only control medium.
-
Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibitory effect of a compound on viral infectivity.
Materials:
-
Confluent monolayers of HeLa cells in 6-well plates
-
Picornavirus stock of known titer (e.g., Coxsackievirus B3, Rhinovirus 14)
-
This compound serial dilutions in serum-free DMEM
-
Serum-free DMEM
-
Agarose overlay (e.g., 2x DMEM mixed 1:1 with 1.8% agarose)
-
Crystal Violet solution (0.1% in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Cell Preparation: Grow HeLa cells in 6-well plates to 90-100% confluency.
-
Virus Dilution: Prepare a virus dilution in serum-free DMEM that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS and infect with 200 µL of the virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Treatment: During the incubation, mix equal volumes of the virus dilution with serial dilutions of this compound.
-
Overlay: After the 1-hour incubation, remove the virus inoculum and overlay the cells with 2 mL of the agarose overlay containing the different concentrations of this compound or a vehicle control.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose plugs and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration.
Protocol 3: Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Materials:
-
HeLa cells in 24-well plates
-
Picornavirus stock
-
This compound serial dilutions in complete DMEM
-
Complete DMEM
Procedure:
-
Cell Seeding and Infection: Seed HeLa cells in 24-well plates and grow to 90-100% confluency. Infect the cells with the chosen picornavirus at a multiplicity of infection (MOI) of 0.1-1 in serum-free DMEM for 1 hour at 37°C.
-
Treatment: After the 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add 500 µL of complete DMEM containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator, allowing for one complete viral replication cycle.
-
Virus Harvest: After the incubation period, subject the plates to three cycles of freeze-thaw to lyse the cells and release the progeny virus.
-
Virus Titer Determination: Collect the supernatant from each well and determine the virus titer using a standard plaque assay (as described in Protocol 2) or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in virus yield (in log10 PFU/mL or log10 TCID50/mL) for each drug concentration compared to the vehicle control. The IC50 can be determined as the concentration of this compound that causes a 50% reduction in the virus titer.
Visualizations
Picornavirus Entry and Uncoating Signaling Pathway
The following diagram illustrates the key steps in picornavirus entry into a host cell, the proposed site of action for this compound.
Caption: Picornavirus entry pathway and the inhibitory action of this compound.
Experimental Workflow for Antiviral Testing
This diagram outlines the logical flow of the experimental procedures for evaluating the antiviral properties of this compound.
Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.
References
Application of Win 54954 in High-Throughput Screening for Antivirals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Win 54954 is a potent and broad-spectrum antipicornavirus agent that has demonstrated significant activity against a wide range of human rhinoviruses (HRV) and enteroviruses, including poliovirus, coxsackievirus, and echovirus.[1][2] It belongs to a class of compounds known as "capsid binders," which function by inserting into a hydrophobic pocket within the viral capsid protein VP1.[1][3] This binding event stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. This mechanism of action makes this compound an invaluable tool in the high-throughput screening (HTS) of new chemical entities for antiviral activity against picornaviruses. Its well-defined mechanism and broad-spectrum activity allow it to serve as a reliable positive control and a benchmark for the evaluation of novel antiviral candidates.
Mechanism of Action of this compound
This compound specifically targets the viral capsid, a protein shell that protects the viral genome. The compound binds to a hydrophobic pocket located on the VP1 capsid protein. This interaction prevents the viral capsid from uncoating and releasing its genetic material into the host cell, a critical step in the viral replication cycle.
References
Troubleshooting & Optimization
Troubleshooting Win 54954 low solubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Win 55,212-2, with a focus on addressing its low solubility in cell culture media.
Troubleshooting Guide: Low Solubility of Win 55,212-2 in Cell Culture Media
Low solubility of Win 55,212-2 in aqueous-based cell culture media is a common challenge that can lead to compound precipitation and inaccurate experimental results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate forms when adding Win 55,212-2 to cell culture media.
Possible Cause 1: Poor aqueous solubility of Win 55,212-2. Win 55,212-2 is inherently hydrophobic and has very low solubility in water.[1][2][3][4] Direct addition of the powdered compound or a highly concentrated stock solution into the media can cause it to immediately precipitate.
Solution 1: Prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are the most common and effective solvents for Win 55,212-2.[1][2][3]
-
Stock Concentration: Prepare a stock solution at a high concentration, for example, 10 mM in 100% DMSO.[4][5][6] This minimizes the volume of organic solvent added to your cell culture.
Possible Cause 2: The final concentration of the organic solvent is too high. While DMSO and ethanol can effectively dissolve Win 55,212-2, high concentrations of these solvents can be toxic to cells and can also cause the compound to precipitate out of solution when the solvent is diluted in the aqueous media.
Solution 2: Minimize the final solvent concentration and perform a vehicle control.
-
Recommended Final Concentration: The final concentration of DMSO in the cell culture media should typically be kept at or below 0.5%, with many cell lines tolerating up to 0.1%.[7][8] It is crucial to determine the tolerance of your specific cell line to the solvent.
-
Vehicle Control: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent (e.g., DMSO) without the compound. This helps to distinguish the effects of the compound from the effects of the solvent.
Possible Cause 3: Improper dilution technique. Adding the DMSO stock directly to the full volume of media without proper mixing can lead to localized high concentrations of the compound, causing it to precipitate before it can be adequately dispersed.
Solution 3: Use a stepwise dilution and mixing method.
-
Serial Dilutions: If preparing a dose-response curve, perform serial dilutions of your high-concentration stock in 100% DMSO.[8]
-
Direct Dilution into Media: When adding the final DMSO stock to your media, add it directly to the media with gentle but thorough mixing (e.g., vortexing or pipetting up and down). Some researchers have found success by first adding a small amount of DMSO to the media to precondition it before adding the compound stock.[8]
Problem: Inconsistent or unexpected experimental results.
Possible Cause: Compound precipitation leading to inaccurate final concentrations. If Win 55,212-2 precipitates, the actual concentration of the soluble, active compound in your cell culture media will be lower and more variable than intended.
Solution: Visually inspect for precipitation and consider alternative solubilization methods.
-
Visual Inspection: Before adding the media to your cells, carefully inspect the prepared media for any signs of precipitation (cloudiness, visible particles).
-
Alternative Solvents/Formulations: If precipitation remains an issue, especially for in vivo studies or sensitive cell types, consider using an emulsion-based solvent like Tocrisolve™ 100.[4][5][6][9] This has been successfully used to prepare 10 mM stock solutions of Win 55,212-2.[5][6] Another option is the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, which can enhance the aqueous solubility of hydrophobic compounds.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Win 55,212-2 stock solutions?
A1: The most commonly recommended solvent is high-purity, anhydrous DMSO.[1][2][3] Ethanol can also be used.[1] For applications where DMSO may be undesirable, an emulsion-based solvent like Tocrisolve™ 100 is a proven alternative.[5][6][9]
Q2: What is the maximum solubility of Win 55,212-2 in common solvents?
A2: The solubility of Win 55,212-2 can vary slightly between suppliers and batches. However, typical maximum concentrations are provided in the table below.
Q3: What is the maximum final concentration of DMSO I should use in my cell culture?
A3: As a general rule, the final concentration of DMSO should be kept as low as possible, ideally ≤ 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is essential to perform a toxicity test with your specific cell line to determine the optimal non-toxic concentration. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: My Win 55,212-2 precipitates when I add it to the media. What should I do?
A4: First, ensure you are starting with a high-concentration stock in 100% DMSO. When diluting, add the stock solution to your media with vigorous mixing. If precipitation persists, you can try pre-conditioning the media with a small amount of DMSO before adding your compound stock. If these steps do not resolve the issue, consider using an alternative solubilization agent like Tocrisolve™ 100.[5][6]
Q5: How should I store my Win 55,212-2 stock solution?
A5: Stock solutions of Win 55,212-2 in DMSO should be stored at -20°C or -80°C for long-term stability. Some sources suggest that stock solutions can be stable for up to 3 months at -20°C.[4] For daily use, a stock solution prepared in Tocrisolve™ 100 can be stored at 4°C.[5][6]
Data Presentation
Table 1: Solubility of Win 55,212-2 in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 52.26 - 100 | 100 - 191.34 | [1][10] |
| Ethanol | 15.68 - 20 | 30 - 38.26 | [1] |
| Water | Insoluble | Insoluble | [1][2][3] |
| 0.1 M HCl | 0.25 | - | [3] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.4 | - | [3] |
Note: The molecular weight of Win 55,212-2 mesylate is approximately 522.61 g/mol .[1] Solubility may vary slightly between different product batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Win 55,212-2 Stock Solution in DMSO
Materials:
-
Win 55,212-2 mesylate powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of Win 55,212-2 mesylate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of Win 55,212-2 mesylate.
-
Add the appropriate volume of 100% DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.23 mg of powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cells with Win 55,212-2
Materials:
-
10 mM Win 55,212-2 stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells in a multi-well plate
Procedure:
-
Thaw an aliquot of the 10 mM Win 55,212-2 stock solution at room temperature.
-
For a dose-response experiment, perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of working stock solutions.
-
Calculate the volume of the appropriate stock solution needed to achieve the desired final concentration in your cell culture well, ensuring the final DMSO concentration remains non-toxic (e.g., ≤ 0.1%).
-
In a sterile tube, add the calculated volume of the Win 55,212-2 stock solution to the required volume of pre-warmed complete cell culture medium.
-
Immediately and thoroughly mix the solution by vortexing or pipetting.
-
Visually inspect the medium for any signs of precipitation.
-
Remove the existing medium from your cells and replace it with the medium containing Win 55,212-2.
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to the same volume of media and treat a set of cells with this solution.
-
Incubate the cells for the desired treatment duration.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using Win 55,212-2 in cell culture.
Caption: Simplified signaling pathways of Win 55,212-2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enzo Life Sciences WIN-55,212-2 (10mg). CAS: 131543-23-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. ≥98% (HPLC), powder, CB2 agonist | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Win 55212-2 (131543-22-1) for sale [vulcanchem.com]
- 5. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 6. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleck.co.jp [selleck.co.jp]
Technical Support Center: Overcoming Poor In Vivo Bioavailability of Win 54954
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of the antiviral agent Win 54954.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum antipicornavirus agent that has shown effectiveness against a range of viruses, including human rhinovirus and enteroviruses.[1] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1. This binding event prevents the uncoating of the viral particle, a critical step in the viral replication cycle, thereby inhibiting the release of the viral genome into the host cell.
Q2: What is the primary challenge in the in vivo application of this compound?
The principal challenge with this compound is its poor oral bioavailability.[2] This limitation can lead to sub-therapeutic concentrations at the target site of infection, potentially compromising its antiviral efficacy in vivo, even when the compound exhibits high potency in vitro.
Q3: What are the underlying reasons for the poor bioavailability of this compound?
The poor bioavailability of this compound is primarily attributed to its low aqueous solubility. As a lipophilic molecule, it does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.
Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanonization) can improve dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility. | 1. Prepare a Nanosuspension: Methodology: Wet milling of this compound in a suitable stabilizer solution (e.g., 0.5% w/v hydroxypropyl methylcellulose) to achieve a particle size in the nanometer range.Protocol: Conduct a comparative pharmacokinetic study in mice. Administer the nanosuspension and a standard suspension of this compound orally at the same dose. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) and analyze plasma concentrations via a validated HPLC-MS/MS method.[3] 2. Formulate a Solid Dispersion: Methodology: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 or a poloxamer) using the solvent evaporation or hot-melt extrusion method. Protocol: Perform an in vivo bioavailability study in rats or mice, comparing the pharmacokinetic profile of the solid dispersion to that of the pure drug. Analyze plasma samples to determine Cmax, Tmax, and AUC. |
| High variability in plasma concentrations between individual animals. | Inconsistent wetting and dissolution of the drug powder in the gut. | 1. Utilize a Self-Emulsifying Drug Delivery System (SEDDS): Methodology: Dissolve this compound in a mixture of oils, surfactants, and co-solvents to form a pre-concentrate. This formulation should spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. Protocol: Administer the SEDDS formulation orally to a cohort of animals. The improved and more consistent dispersion of the drug in the GI tract should lead to less variable absorption and more reproducible plasma concentration profiles. Evaluate this by comparing the coefficient of variation in pharmacokinetic parameters between the SEDDS group and a control group receiving a simple suspension.[2] |
| Sufficient plasma levels are achieved, but there is a lack of efficacy at a specific target site (e.g., nasal mucosa for rhinovirus). | Inadequate drug distribution to the site of infection. | 1. Consider Alternative Routes of Administration: For localized infections like rhinovirus, intranasal delivery of a suitable formulation could be explored to achieve higher local concentrations. 2. Investigate Targeted Drug Delivery Systems: While more complex, formulating this compound in nanoparticles functionalized with ligands that target specific tissues could be a long-term strategy to enhance drug concentration at the site of action. |
| Difficulty in quantifying this compound in plasma or tissue samples. | Low drug concentrations and interference from biological matrix components. | Develop and Validate a Sensitive Analytical Method: Methodology: Utilize High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and selectivity.[3] Protocol: 1. Sample Preparation: Use protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances from the plasma or tissue homogenate.[4] 2. Chromatographic Separation: Employ a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to achieve good separation of this compound from endogenous components. 3. Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) mode for quantification, selecting specific precursor-product ion transitions for this compound and an internal standard.[3] |
Data Presentation
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Different this compound Formulations in Mice
Disclaimer: The following data is illustrative and based on the expected outcomes of formulation improvements for a poorly soluble drug. Actual experimental results may vary.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Standard Suspension | 50 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Nanosuspension | 50 | 450 ± 70 | 2.0 | 3600 ± 500 | 300 |
| Solid Dispersion | 50 | 600 ± 90 | 1.5 | 4800 ± 650 | 400 |
| SEDDS | 50 | 750 ± 110 | 1.0 | 6000 ± 800 | 500 |
Experimental Protocols
Detailed Methodology: In Vivo Oral Bioavailability Study in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g).
-
Housing: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.
-
Formulation Preparation: Prepare the this compound formulations (e.g., standard suspension, nanosuspension, solid dispersion, SEDDS) at the desired concentration in a suitable vehicle.
-
Dosing: Administer the formulations orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via the tail vein or retro-orbital sinus at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for bioavailability assessment.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
Technical Support Center: Win 54954 and Coxsackievirus Resistance
Welcome to the technical support center for researchers working with the antiviral compound Win 54954 and investigating coxsackievirus resistance. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum antipicornavirus agent that functions as a capsid-binding inhibitor.[1] It specifically targets the viral protein 1 (VP1), one of the four structural proteins that form the viral capsid. This compound binds to a hydrophobic pocket within VP1. This binding event stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell. By blocking this crucial early step in the viral life cycle, this compound effectively inhibits viral replication.
Q2: How do coxsackieviruses develop resistance to this compound?
Resistance to this compound and similar capsid-binding compounds arises from specific amino acid substitutions within the VP1 protein. These mutations typically occur in or near the hydrophobic pocket where the drug binds. The altered amino acid residues can reduce the binding affinity of this compound to the pocket, thereby diminishing its inhibitory effect.
Q3: Which specific mutations in the VP1 protein of coxsackievirus are associated with resistance to capsid-binding inhibitors?
While studies specifically detailing this compound resistance mutations in coxsackievirus are limited, research on analogous compounds and related enteroviruses provides strong evidence for key resistance sites. For the closely related capsid inhibitor pleconaril, amino acid substitutions at residue 207 of VP1 have been shown to confer resistance in coxsackievirus B3.[2] Additionally, studies on other enteroviruses have identified mutations at residues I113 and V123 in VP1 as conferring resistance to capsid-binding compounds.[3] These residues are located within the drug-binding pocket. Therefore, mutations at these positions are highly likely to be involved in resistance to this compound.
Q4: What is the expected fold-resistance conferred by these mutations?
Troubleshooting Guide
Problem: My this compound treatment is not effectively inhibiting coxsackievirus replication in cell culture.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Ensure that the concentration of this compound used is appropriate for the specific coxsackievirus strain and cell line. The minimal inhibitory concentration (MIC) can vary between different enteroviruses. For coxsackievirus B3, the MIC has been reported to be as low as 0.02 µg/mL.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
-
-
Possible Cause 2: Development of Drug Resistance.
-
Solution: If the virus has been cultured for multiple passages in the presence of this compound, it may have developed resistance. To confirm this, you should sequence the VP1 gene of the viral population to check for mutations at key resistance-associated residues (e.g., near amino acid positions 113, 123, and 207). You can also perform a plaque reduction assay to compare the IC50 of this compound against your viral stock versus a wild-type, sensitive strain.
-
-
Possible Cause 3: Drug Instability.
-
Solution: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem: I am trying to generate a this compound-resistant coxsackievirus strain, but I am not observing any resistant plaques.
-
Possible Cause 1: Insufficient Selection Pressure.
-
Solution: The concentration of this compound used for selection may be too high, leading to complete inhibition of viral replication and preventing the emergence of resistant mutants. Conversely, if the concentration is too low, there may not be enough selective pressure to favor the growth of resistant variants. It is advisable to start with a concentration around the IC50 or IC90 of the wild-type virus and gradually increase the concentration over subsequent passages.
-
-
Possible Cause 2: Low Mutation Frequency.
-
Solution: The spontaneous mutation rate of the virus might be low. Continue passaging the virus in the presence of the drug for an extended period to increase the probability of selecting for a resistant mutant.
-
-
Possible Cause 3: Fitness Cost of Resistance Mutations.
-
Solution: Resistance mutations can sometimes come with a fitness cost, meaning the resistant virus replicates less efficiently than the wild-type virus in the absence of the drug.[3] Ensure that the selection conditions are stringent enough to favor the resistant population.
-
Data Presentation
The following table summarizes the 50% inhibitory concentrations (IC50) of capsid-binding compounds against wild-type and resistant enterovirus strains, providing an expected range of values for your experiments. Note: Data for this compound against resistant coxsackievirus is not available; therefore, data for a similar compound (BPR0Z-194) against enterovirus 71 is presented as a reference.
| Virus Strain | Compound | Genotype | Key Mutation in VP1 | IC50 (µM) | Fold Resistance |
| Enterovirus 71 | BPR0Z-194 | Wild-Type | - | 0.32 - 1.21 | - |
| Enterovirus 71 | BPR0Z-194 | Resistant | Amino acid change at position 192 | > 10 | > 8-31 |
Table 1: Antiviral activity of a capsid-binding inhibitor against wild-type and resistant enterovirus 71 strains.[5]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Coxsackievirus by Serial Passage
This protocol describes the method for selecting for this compound-resistant coxsackievirus in cell culture.
-
Cell Culture: Seed a suitable cell line (e.g., Vero, HeLa) in a T25 flask and grow to 80-90% confluency.
-
Initial Infection: Infect the cells with wild-type coxsackievirus at a low multiplicity of infection (MOI) of 0.01 in the presence of this compound at a concentration equal to the IC50.
-
Incubation: Incubate the infected cells at 37°C until cytopathic effect (CPE) is observed in 75-90% of the cell monolayer.
-
Virus Harvest: Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles.
-
Clarification: Centrifuge the lysate at a low speed to remove cell debris.
-
Serial Passage: Use the clarified supernatant to infect a fresh monolayer of cells. For each subsequent passage, gradually increase the concentration of this compound.
-
Plaque Purification: After several passages where the virus consistently replicates in the presence of a high concentration of this compound, perform a plaque assay to isolate individual resistant viral clones.
-
Characterization: Characterize the resistant clones by sequencing the VP1 gene and determining the IC50 of this compound using a plaque reduction assay.
Protocol 2: Plaque Reduction Assay to Determine IC50
This protocol outlines the procedure to quantify the antiviral activity of this compound.
-
Cell Seeding: Seed a 6-well plate with a suitable cell line to form a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a series of 2-fold dilutions of this compound in serum-free media.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the virus dilution with an equal volume of each drug dilution for 1 hour at 37°C.
-
Adsorption: Remove the growth media from the 6-well plates and add the virus-drug mixture to the cell monolayers. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 0.5% agarose and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Mandatory Visualizations
Caption: Mechanism of action of this compound on coxsackievirus.
Caption: Experimental workflow for generating and characterizing this compound-resistant coxsackievirus.
References
- 1. Potent antiviral agents fail to elicit genetically-stable resistance mutations in either enterovirus 71 or Coxsackievirus A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of coxsackievirus B3 laboratory strains and clinical isolates to the capsid function inhibitor pleconaril: antiviral studies with virus chimeras demonstrate the crucial role of amino acid 1092 in treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutation in Enterovirus 71 Capsid Protein VP1 Confers Resistance to the Inhibitory Effects of Pyridyl Imidazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-saturation mutagenesis of the PALTAVETG motif in coxsackievirus A9 capsid protein VP1 reveals evidence of conservation of a periodic hydrophobicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Win 54954 Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Win 54954 dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a broad-spectrum antipicornavirus agent.[1][2] It functions as a capsid-binding inhibitor, specifically targeting a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[2][3] This binding stabilizes the capsid, preventing the uncoating of the virus and the subsequent release of its RNA genome into the host cell, which is a critical step for viral replication. The VP1 GH loop acts as a sensor and adaptor for cellular receptor attachment, and the binding of compounds like this compound to the VP1 pocket can inhibit the conformational changes required for uncoating.
Q2: What are the reported effective in vivo dosages of this compound in mice?
A2: The therapeutic efficacy of this compound has been evaluated in various mouse models of enterovirus infections. For coxsackievirus A-9 infection in suckling mice, a single daily dose of 2 mg/kg was found to protect 50% of the mice from developing paralysis (PD50).[2][3] In a model of echovirus type 9 infection, a higher single daily dose of 100 mg/kg was required to achieve the same protective effect (PD50).[2][3] In a study on coxsackievirus B4 (CVB4) infection in male CD1 mice, oral administration of 5 mg/kg and 50 mg/kg per day for 10 days significantly reduced viral titers in the pancreas.[4] For coxsackievirus A9 myocarditis in Swiss Webster mice, oral doses of 25, 50, 100, or 200 mg/kg/day for three days significantly lowered myocardial viral titers.[5]
Q3: What are the potential signs of toxicity or adverse effects of this compound in mice?
A3: In a study investigating this compound for the treatment of coxsackievirus A9 myocarditis in mice, neurological toxicity was observed at doses of 100 and 200 mg/kg/day.[5] Signs of neurotoxicity in mice can include changes in motor activity, tremors, convulsions, altered gait, and changes in behavior such as self-grooming. It is crucial to closely monitor animals for any such signs during in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy at previously reported doses | 1. Improper drug formulation/suspension: this compound is hydrophobic and may not be uniformly suspended. 2. Suboptimal administration technique: Incorrect oral gavage can lead to inaccurate dosing. 3. Timing of treatment initiation: The therapeutic window for antiviral efficacy might be narrow. 4. Virus strain variability: Different enterovirus strains may have varying susceptibility to this compound. | 1. Optimize formulation: Ensure a homogenous suspension using an appropriate vehicle like 0.5% methylcellulose or xanthan gum. Use a sonicator or homogenizer to aid in suspension. 2. Refine gavage technique: Ensure the gavage needle is of the appropriate size and is inserted correctly to deliver the full dose to the stomach. Consider using sucrose-coated needles to reduce stress on the animals.[5] 3. Adjust treatment timing: Initiate treatment at different time points relative to infection to determine the optimal therapeutic window.[4][5] 4. Confirm in vitro susceptibility: Test the in vitro susceptibility of the specific virus strain being used to this compound to ensure it is sensitive to the drug. |
| Observed neurotoxicity at therapeutic doses | 1. High peak plasma concentration (Cmax): Rapid absorption may lead to transiently high brain concentrations. 2. Individual animal sensitivity: Biological variability can lead to different toxicological responses. | 1. Fractionate the daily dose: Administer the total daily dose in two or more smaller doses to reduce the Cmax. 2. Dose de-escalation: If toxicity is observed, reduce the dose to the next lower level and monitor for adverse effects. 3. Monitor for early signs: Closely observe animals for subtle signs of neurotoxicity to intervene early. |
| Difficulty with oral gavage administration | 1. Animal stress and resistance: Mice may struggle during the procedure. 2. Viscosity of the formulation: A thick suspension can be difficult to administer. | 1. Proper handling and restraint: Use proper scruffing techniques to secure the mouse.[6] Consider alternative voluntary oral administration methods if feasible.[7] 2. Adjust vehicle concentration: If using methylcellulose or xanthan gum, you may need to adjust the concentration to achieve a viscosity that is easy to administer while keeping the compound suspended. |
| Precipitation of this compound in the dosing vehicle | Poor solubility of the compound. | 1. Use of co-solvents: Consider the use of a small percentage of a co-solvent like DMSO or PEG400 in the vehicle, ensuring the final concentration is non-toxic to the animals. 2. pH adjustment: Investigate if adjusting the pH of the vehicle can improve the solubility of this compound. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vivo animal studies.
| Parameter | Value | Animal Model | Virus | Source |
| PD50 (Paralysis) | 2 mg/kg (single daily dose) | Suckling mice | Coxsackievirus A-9 | [2][3] |
| PD50 (Paralysis) | 100 mg/kg (single daily dose) | Suckling mice | Echovirus-9 | [2][3] |
| Effective Dose | 5 mg/kg/day (oral, 10 days) | Male CD1 mice | Coxsackievirus B4 | [4] |
| Effective Dose | 50 mg/kg/day (oral, 10 days) | Male CD1 mice | Coxsackievirus B4 | [4] |
| Effective Dose | 25 mg/kg/day (oral, 3 days) | Swiss Webster mice | Coxsackievirus A9 | [5] |
| Effective Dose | 50 mg/kg/day (oral, 3 days) | Swiss Webster mice | Coxsackievirus A9 | [5] |
| Toxic Dose | 100 mg/kg/day (oral, 3 days) | Swiss Webster mice | Coxsackievirus A9 | [5] |
| Toxic Dose | 200 mg/kg/day (oral, 3 days) | Swiss Webster mice | Coxsackievirus A9 | [5] |
| Cmax (Plasma) | Data not available in the searched literature | - | - | - |
| Tmax (Plasma) | Data not available in the searched literature | - | - | - |
| Half-life (t1/2) | Data not available in the searched literature | - | - | - |
| Bioavailability | Data not available in the searched literature | - | - | - |
Note: While specific pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) for this compound in mice were not explicitly found in the provided search results, it is crucial for researchers to determine these parameters in their specific animal model to optimize dosing regimens.
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to mice using xanthan gum as the vehicle.
-
Materials:
-
This compound powder
-
Xanthan gum
-
Sterile, purified water
-
Sterile conical tubes (50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
-
Procedure:
-
Prepare the 0.5% Xanthan Gum Vehicle:
-
Weigh the required amount of xanthan gum (e.g., 0.25 g for 50 mL of vehicle).
-
In a sterile conical tube, add the desired volume of sterile water (e.g., 50 mL).
-
While stirring the water with a magnetic stirrer, slowly add the xanthan gum powder to the vortex to prevent clumping.
-
Continue stirring until the xanthan gum is completely dissolved and the solution is clear and viscous. This may take 30-60 minutes.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. For example, for a 50 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg (0.25 mL), you would need 1.25 mg of this compound per mouse.
-
Weigh the calculated amount of this compound powder.
-
In a separate small, sterile tube, add the this compound powder.
-
Add a small volume of the prepared 0.5% xanthan gum vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the xanthan gum vehicle to the paste while vortexing or triturating to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for a short period to improve uniformity.
-
-
Storage:
-
Prepare the suspension fresh on the day of dosing.
-
If short-term storage is necessary, store at 4°C and protect from light. Re-vortex thoroughly before each administration.
-
-
2. In Vivo Efficacy Study in a Mouse Model of Enterovirus Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a neonatal mouse model of enterovirus infection.
-
Materials:
-
Pregnant or neonatal ICR mice (age dependent on the specific enterovirus model)
-
Enterovirus stock of known titer (e.g., Coxsackievirus A9)
-
This compound suspension
-
Vehicle control (e.g., 0.5% xanthan gum)
-
Sterile syringes and oral gavage needles (22-24 gauge, 1-1.5 inch with a ball tip for neonatal mice)
-
Anesthesia (if required for infection route)
-
Calibrated scale for weighing animals
-
-
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the facility for at least 48 hours before the experiment.
-
Randomly assign animals to treatment and control groups (e.g., n=10-15 per group).
-
-
Virus Infection:
-
Infect neonatal mice (e.g., 1-day-old) with a lethal or paralytic dose of the enterovirus via the appropriate route (e.g., intraperitoneal, intracranial, or oral). The specific dose and route will depend on the virus and the established model.
-
-
Drug Administration:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).[4][5]
-
Administer the prepared this compound suspension or vehicle control orally via gavage once or twice daily for the specified duration of the study.
-
The dosing volume should be appropriate for the age and weight of the mice (e.g., 5-10 mL/kg).
-
-
Monitoring and Data Collection:
-
Monitor the animals daily for clinical signs of disease (e.g., paralysis, weight loss, mortality).
-
Record body weights and clinical scores daily.
-
At the end of the study or at predetermined time points, euthanize a subset of animals from each group.
-
Collect tissues of interest (e.g., brain, spinal cord, muscle, heart, pancreas) for viral load determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.
-
-
Data Analysis:
-
Compare survival rates between the treatment and control groups using Kaplan-Meier survival analysis.
-
Compare viral titers and clinical scores between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
-
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensor-adaptor mechanism for enterovirus uncoating from structures of EV71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Win 54954 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Win 54954 in cellular assays. Our goal is to help you identify and address potential off-target effects to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Changes in Cytokine Levels in Uninfected Cells
Question: I am using this compound as a negative control in my experiment with uninfected cells, and I'm observing a decrease in TNF-α and an increase in IFN-γ levels. Is this a known off-target effect?
Answer:
Yes, this could be a potential off-target immunomodulatory effect of this compound. While the primary mechanism of this compound is the inhibition of picornavirus replication by binding to the VP1 capsid protein, some studies have reported alterations in cytokine levels in vivo.[1] It is plausible that this compound directly or indirectly interacts with host cell signaling pathways involved in cytokine production.
Recommended Actions:
-
Confirm the Effect: Repeat the experiment with a dose-response of this compound in your specific cell type to confirm that the observed cytokine modulation is dependent on the compound concentration.
-
Use an Alternative Negative Control: If possible, include a structurally related but inactive analog of this compound as an additional negative control. This can help differentiate between a general compound effect and a specific off-target activity of this compound.
-
Investigate Downstream Signaling: To understand the mechanism, you can perform western blots or other assays to assess the phosphorylation status of key proteins in relevant signaling pathways, such as NF-κB and STATs, which are involved in the regulation of TNF-α and IFN-γ production, respectively.
Issue 2: Higher Than Expected Cytotoxicity in Host Cells
Question: I am observing significant cytotoxicity in my host cell monolayer at concentrations of this compound that are close to the effective antiviral concentration. How can I determine if this is an off-target effect?
Answer:
While this compound is generally reported to have low cytotoxicity, cell type-dependent effects can occur. It is crucial to distinguish between cytotoxicity caused by the compound and the cytopathic effect (CPE) of the virus.
Recommended Actions:
-
Determine the Cytotoxic Concentration 50 (CC50): Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) on uninfected host cells with a range of this compound concentrations. This will give you the CC50 value.
-
Calculate the Selectivity Index (SI): The selectivity index is the ratio of CC50 to the effective concentration 50 (EC50) for antiviral activity (SI = CC50/EC50). A higher SI value indicates a better safety profile. An SI value below 10 may suggest that the observed antiviral effect is linked to cytotoxicity.
-
Microscopic Examination: Carefully observe the morphology of uninfected cells treated with this compound under a microscope. Look for signs of cytotoxicity, such as cell rounding, detachment, or membrane blebbing, and compare them to the virus-induced CPE.
Issue 3: Inconsistent Antiviral Activity in Plaque Reduction Assays
Question: I am getting inconsistent results in my plaque reduction assays with this compound. Sometimes I see a significant reduction in plaque numbers, and other times the effect is minimal. What could be the cause?
Answer:
Inconsistent results in plaque reduction assays can stem from several factors, including experimental variability and potential compound-related issues.
Recommended Actions:
-
Standardize Your Protocol: Ensure all parameters of your plaque assay are consistent, including cell density, virus multiplicity of infection (MOI), incubation times, and overlay composition.
-
Verify Compound Integrity: Ensure the proper storage and handling of your this compound stock solution. Degradation of the compound can lead to reduced activity. Prepare fresh dilutions for each experiment.
-
Assess for Drug-Resistant Mutants: Prolonged exposure to antiviral compounds can lead to the selection of drug-resistant viral mutants. If you are using a virus stock that has been passaged multiple times in the presence of the drug, consider sequencing the VP1 capsid protein to check for resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a capsid-binding inhibitor that specifically targets the viral protein 1 (VP1) of picornaviruses. It binds to a hydrophobic pocket within VP1, stabilizing the capsid and preventing the uncoating process, which is essential for the release of the viral RNA into the host cell cytoplasm.
Q2: Are there any known direct off-target protein interactions for this compound?
A2: To date, there are no published studies that definitively identify direct, high-affinity binding partners of this compound in host cells. The observed immunomodulatory effects are hypothesized to be off-target but the precise molecular mechanism remains to be elucidated.
Q3: How can I control for potential off-target effects of this compound in my experiments?
A3: To control for off-target effects, it is recommended to:
-
Include a "no virus" control with the same concentrations of this compound to assess the compound's effect on the host cells alone.
-
Use the lowest effective concentration of this compound to minimize the risk of off-target activities.
-
If available, use a structurally related inactive analog as a negative control.
-
Confirm key findings using a secondary, unrelated antiviral agent that targets a different step in the viral life cycle.
Q4: Can this compound affect host cell signaling pathways?
A4: While not extensively studied, the observation of altered cytokine profiles suggests that this compound may modulate host cell signaling. Potential pathways that could be affected include those involved in innate immunity and inflammation, such as the NF-κB and JAK/STAT pathways. Researchers should be mindful of this possibility when interpreting results, especially in studies focused on host-virus interactions.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound against Picornaviruses
| Virus (Serotype) | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Rhinovirus (various) | HeLa | 0.007 - 2.2 | >5 | >2.3 - >714 |
| Enterovirus (various) | HeLa | ~0.06 | >5 | >83 |
| Coxsackievirus A9 | Vero | Not Reported | Not Reported | Not Reported |
| Coxsackievirus B3 | Myocardial Fibroblasts | <0.025 | >5 | >200 |
Data compiled from publicly available literature. EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions.
Experimental Protocols
Protocol 1: Plaque Reduction Assay
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., HeLa, Vero) to form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Dilution: Prepare serial dilutions of the picornavirus stock in serum-free medium to achieve 50-100 plaque-forming units (PFU) per well.
-
Infection: Aspirate the cell culture medium and wash the monolayer with phosphate-buffered saline (PBS). Add the virus dilutions to the wells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, aspirate the virus inoculum and add an overlay medium containing the different concentrations of this compound. The overlay can be composed of agar, methylcellulose, or other similar agents to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Staining: Aspirate the overlay and stain the cells with a solution of crystal violet in 20% methanol for 10-15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control. Determine the EC50 value from the dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells (in triplicate) and include untreated control wells.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Determine the CC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Improving the Therapeutic Index of Win 54954 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the therapeutic index of Win 54954 analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound analogs.
Question: Why are the results from my cytotoxicity assay (e.g., MTT, XTT) inconsistent or showing high variability?
Answer:
Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Uneven cell distribution or using cells at a suboptimal confluency can lead to variability. Ensure a single-cell suspension and optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay.
-
Compound Precipitation: The analog may not be fully soluble in the culture medium at the tested concentrations, leading to inaccurate results. Visually inspect the wells for any precipitation. If observed, consider using a different solvent or reducing the final concentration.
-
Interference with Assay Reagent: Some compounds can directly react with the assay reagents (e.g., reduce MTT tetrazolium salt), leading to false-positive or false-negative results. To check for this, include control wells with the compound and the assay reagent in cell-free media.
-
Contamination: Microbial contamination can affect cell viability and interfere with the assay readout. Regularly check cell cultures for any signs of contamination.
Question: My plaque reduction assay is not producing clear or countable plaques. What could be the issue?
Answer:
Difficulties in obtaining clear plaques can be due to several reasons:
-
Suboptimal Agarose/Methylcellulose Concentration: The overlay medium's viscosity is critical. If it's too low, the virus can diffuse and infect distant cells, resulting in indistinct plaques. If it's too high, it can inhibit plaque formation altogether. Optimize the concentration of the gelling agent.
-
Incorrect Cell Confluency: A non-confluent or overly confluent cell monolayer will not support uniform plaque development. Aim for approximately 90-100% confluency at the time of infection.
-
Inappropriate Incubation Time: The incubation period needs to be long enough for plaques to form but not so long that the entire monolayer is destroyed. This may require optimization for different viral strains and cell lines.
-
Cell Line Susceptibility: Ensure that the cell line you are using is susceptible to the picornavirus strain being tested.
Question: I am observing a discrepancy between the in vitro activity and in vivo efficacy of my this compound analog. What could be the reason?
Answer:
A lack of correlation between in vitro and in vivo results is a common challenge in drug development and can be attributed to:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue. Pharmacokinetic studies are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, studies on this compound itself have suggested that a lack of efficacy against rhinovirus in clinical trials could be due to insufficient drug concentration at the site of infection in the nasal passages, despite adequate plasma levels[1].
-
Toxicity: The compound may exhibit toxicity in the animal model at concentrations required for antiviral efficacy.
-
Metabolic Instability: The analog might be rapidly metabolized into inactive forms in vivo.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound and its analogs?
This compound and its analogs are capsid-binding inhibitors. They insert into a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses[2][3]. This binding stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA into the host cell cytoplasm, thus inhibiting viral replication[4][5].
How is the Therapeutic Index (TI) calculated and why is it important?
The Therapeutic Index (TI) is a quantitative measure of the safety of a drug. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50 or EC50)[6][7].
-
TI = CC50 / IC50
A higher TI indicates a greater window between the concentration at which the drug is effective and the concentration at which it is toxic to host cells, signifying a more favorable safety profile[8].
What structural features of this compound analogs can be modified to improve the therapeutic index?
Improving the therapeutic index involves increasing antiviral potency (lowering the IC50), decreasing cytotoxicity (increasing the CC50), or both. Structure-activity relationship (SAR) studies on related picornavirus capsid binders have provided some insights:
-
Isoxazole Ring Modifications: The isoxazole ring is a key component. Modifications to the substituents on this ring can influence binding affinity and, consequently, antiviral activity.
-
Linker Chain Length: The length and flexibility of the aliphatic chain connecting the isoxazole and phenoxy rings are crucial for optimal positioning within the VP1 pocket.
-
Phenoxy Ring Substituents: The nature and position of substituents on the phenoxy ring can impact both potency and the spectrum of activity against different picornavirus serotypes.
-
Oxazoline Ring Replacement: The oxazoline ring in this compound can be labile under acidic conditions. Replacing it with more stable heterocyclic rings, such as tetrazoles, has been explored to improve chemical stability while maintaining antiviral activity[9]. For example, a tetrazole analog (compound 16b) showed a better MIC80 for 15 rhinovirus serotypes compared to this compound[9].
What are some common challenges in the preclinical development of this compound analogs?
Researchers may face several hurdles:
-
Broad-Spectrum Activity: Achieving potent activity against a wide range of picornavirus serotypes is challenging due to variations in the structure of the VP1 pocket.
-
Drug Resistance: The emergence of drug-resistant viral strains is a significant concern.
-
In Vivo Efficacy: As mentioned in the troubleshooting section, translating potent in vitro activity into in vivo efficacy can be difficult due to pharmacokinetic and toxicity issues.
-
Chemical Stability: Ensuring the chemical stability of the analogs under physiological conditions is important for their development as therapeutic agents.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound and Related Analogs
The following table summarizes available data for this compound and a related analog. It is important to note that direct comparison of data across different studies should be done with caution due to variations in experimental conditions, cell lines, and viral strains used.
| Compound | Virus (Cell Line) | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| This compound | Poliovirus type 2 (HeLa) | - | >100 | >10 | [10] |
| SCH 38057 | Poliovirus type 2 (HeLa) | ~10.2 - 29.1 | >100 | ~10 | [7] |
| Pleconaril | Enterovirus 11 | 0.02 (MIC90) | 12.5 | 625 | [11] |
| Pleconaril | Coxsackievirus A9 | 0.06 (MIC90) | 12.5 | 208 | [11] |
Note: Data for a comprehensive set of this compound analogs with directly comparable IC50, CC50, and TI values is limited in the public domain. The data presented for SCH 38057 and Pleconaril, which are also picornavirus capsid binders, are included for context.
Experimental Protocols
Plaque Reduction Assay (for Antiviral Efficacy - IC50)
-
Cell Plating: Seed susceptible host cells (e.g., HeLa, Vero) in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the this compound analog in a suitable medium.
-
Virus Preparation: Dilute the picornavirus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus suspension.
-
Compound Addition: After a viral adsorption period (e.g., 1 hour at 33°C for rhinoviruses), remove the inoculum and overlay the cell monolayer with a medium containing various concentrations of the test compound and a gelling agent (e.g., 1.2% methylcellulose or 0.6% agarose).
-
Incubation: Incubate the plates at the optimal temperature and for a sufficient duration for plaques to develop (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.
-
IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
MTT Assay (for Cytotoxicity - CC50)
-
Cell Plating: Seed host cells in a 96-well plate at a predetermined optimal density.
-
Compound Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of the this compound analog. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
CC50 Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Visualizations
Caption: Mechanism of action of this compound analogs.
Caption: Experimental workflow for determining the therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. Evolutionary and Structural Overview of Human Picornavirus Capsid Antibody Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCH 38057: a picornavirus capsid-binding molecule with antiviral activity after the initial stage of viral uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fast Track for Testing Antiviral Treatments | by Nancy R. Gough, PhD | Medium [medium.com]
- 9. Antipicornavirus activity of tetrazole analogues related to disoxaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 11. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of WIN 54954 In Vitro to In Vivo Translation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the translation of in vitro findings for the anti-picornaviral agent WIN 54954 to in vivo models. The information is tailored to address common challenges and provide practical insights for researchers in the field of antiviral drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of evaluating this compound, focusing on the discrepancies between in vitro and in vivo results.
Issue: High In Vitro Potency of this compound Does Not Translate to In Vivo Efficacy in our Rhinovirus Model.
Question: We have observed excellent MIC and EC80 values for this compound against multiple rhinovirus serotypes in plaque reduction assays. However, when we test the compound in our human rhinovirus challenge model, we see no significant clinical or antiviral effect. What could be the underlying reason for this discrepancy?
Answer: This is a documented challenge with this compound and highlights a critical aspect of antiviral drug development: the importance of pharmacokinetics. The lack of in vivo efficacy in human rhinovirus studies, despite high in vitro potency, is likely due to insufficient drug concentrations at the primary site of infection, the nasal mucosa.[1][2]
Troubleshooting Steps:
-
Assess Local Drug Concentration: It is crucial to measure the concentration of this compound directly at the site of viral replication. In the case of rhinovirus, this would involve analyzing nasal wash specimens.[1][2] Pharmacokinetic studies in human volunteers have shown that while plasma levels of this compound can exceed the in vitro MIC for the virus, the concentration in nasal passages may be undetectable or fall below the effective threshold.[1][2]
-
Evaluate Formulation and Delivery: The formulation of this compound for oral administration may not be optimal for achieving therapeutic concentrations in the upper respiratory tract. Consider alternative delivery routes, such as intranasal administration, which could potentially increase the local drug concentration.
-
Review the Animal Model: While mouse models have shown promise for enteroviral infections, they may not accurately predict efficacy against rhinovirus in humans.[3][4] The anatomical and physiological differences between the murine and human respiratory tracts can significantly impact drug distribution.
Issue: Variable Efficacy of this compound in Different In Vivo Enterovirus Models.
Question: We are testing this compound in suckling mice infected with different enteroviruses. We observe significant protection against Coxsackievirus A-9 at a lower dose, but a much higher dose is required for a similar effect against Echovirus 9. Why is there such a disparity?
Answer: The observed difference in the 50% protective dose (PD50) for different enteroviruses is a known phenomenon.[3][4] Several factors can contribute to this variability:
-
Intrinsic Viral Susceptibility: Although this compound has a broad spectrum of activity, there can be variations in the susceptibility of different enterovirus serotypes to the drug.
-
Pathogenesis of the Virus: The specific tissues targeted by the virus and the severity of the resulting disease can influence the required therapeutic dose. For instance, the pathogenesis of Coxsackievirus A-9 and Echovirus 9 in suckling mice may differ in terms of target organs and disease progression.
-
Pharmacodynamics in Different Tissues: The distribution and concentration of this compound may vary between different tissues, leading to differential efficacy depending on the primary sites of viral replication for each enterovirus.
Troubleshooting Steps:
-
Confirm In Vitro Susceptibility: Ensure that the in vitro MIC or EC50 values for the specific strains of Coxsackievirus A-9 and Echovirus 9 used in your in vivo studies are comparable.
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the serum and tissue concentrations of this compound with the observed antiviral effect for each virus. This can help determine if the required therapeutic concentrations are being achieved in the relevant tissues. Studies have shown that maintaining serum levels above the in vitro MIC is crucial for in vivo efficacy.[3][4]
-
Analyze Viral Titers in Target Organs: Measure the viral load in the target organs for each enterovirus to directly assess the antiviral activity of this compound at the site of replication. A dose-dependent reduction in viral titers should correlate with the therapeutic dose response.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a capsid-binding agent that specifically targets the viral protein 1 (VP1) of picornaviruses.[3][4] It binds to a hydrophobic pocket within VP1, which stabilizes the capsid and prevents the conformational changes necessary for viral uncoating and the release of the viral RNA into the host cell cytoplasm. This inhibition of uncoating is the primary mechanism of its antiviral activity.
Q2: What is the documented in vitro activity of this compound?
A2: this compound has demonstrated potent and broad-spectrum in vitro activity against a wide range of picornaviruses. In plaque reduction assays, it was effective against 50 out of 52 rhinovirus serotypes with Minimum Inhibitory Concentrations (MICs) ranging from 0.007 to 2.2 µg/mL.[3][4] An effective concentration to inhibit 80% of the tested rhinovirus serotypes (EC80) was 0.28 µg/mL.[3][4] It is also highly effective against 15 commonly isolated enteroviruses, with an EC80 of 0.06 µg/mL.[3][4]
Q3: What are the key pharmacokinetic challenges associated with this compound?
A3: The primary pharmacokinetic challenge is achieving and maintaining therapeutic concentrations of the drug at the site of viral infection, particularly for respiratory viruses like rhinovirus.[1][2] While oral administration can lead to adequate plasma levels, the distribution of this compound to the nasal epithelium is poor.[1][2] This discrepancy between systemic and local drug concentrations is a major hurdle for its clinical application in treating the common cold.
Q4: Have there been successful in vivo studies with this compound?
A4: Yes, this compound has shown significant therapeutic efficacy in suckling mouse models of enterovirus infections. In mice infected with Coxsackievirus A-9, a single daily dose of 2 mg/kg resulted in 50% protection from paralysis (PD50).[3][4] For Echovirus 9, a higher dose of 100 mg/kg was required to achieve the same level of protection.[3][4] In these models, a good correlation was observed between the administered dose, serum drug levels, reduction in viral titers, and the protective effect.[3][4] Another study in a murine model of coxsackievirus B4 (CVB4) induced diabetes showed that this compound effectively reduced virus replication and the incidence of detectable viral RNA in the pancreas.[5] Furthermore, in a murine model of coxsackievirus A9 (CVA9) myocarditis, this compound significantly reduced myocardial viral titers.[6]
Q5: What are the implications of the in vitro to in vivo translation challenges of this compound for future antiviral drug development?
A5: The experience with this compound underscores the importance of early consideration of pharmacokinetics and drug delivery in the antiviral drug development pipeline. High in vitro potency is a necessary but not sufficient criterion for a successful antiviral therapeutic. Future development of capsid-binding inhibitors and other antiviral agents should include early-stage assessment of drug distribution to the relevant target tissues and the development of formulations that can optimize drug delivery to these sites.
Data Presentation
Table 1: In Vitro Activity of this compound against Picornaviruses
| Virus Type | Number of Serotypes Tested | MIC Range (µg/mL) | EC80 (µg/mL) | Reference |
| Rhinovirus | 52 | 0.007 - 2.2 | 0.28 | [3][4] |
| Enterovirus | 15 | Not Reported | 0.06 | [3][4] |
Table 2: In Vivo Efficacy of this compound in Suckling Mouse Models
| Virus | Endpoint | PD50 (mg/kg/day) | Reference |
| Coxsackievirus A-9 | Protection from paralysis | 2 | [3][4] |
| Echovirus 9 | Protection from paralysis | 100 | [3][4] |
Table 3: Pharmacokinetic Data from Human Rhinovirus Prophylaxis Study
| Parameter | Value | Reference |
| Dosing Regimen | 600 mg, two doses on day 1, followed by three doses for 5 days | [1][2] |
| Trough Plasma Levels > MIC | 97% of volunteers | [1][2] |
| Peak Nasal Wash Concentration | 6 - 24 ng/mL (in 25% of volunteers) | [1][2] |
| Trough Nasal Wash Concentration | 6 and 7 ng/mL (in 14% of volunteers) | [1][2] |
Experimental Protocols
1. Plaque Reduction Assay for In Vitro Antiviral Activity
Objective: To determine the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., HeLa cells for rhinoviruses, Vero cells for enteroviruses) in 6-well plates.
-
Picornavirus stock of known titer.
-
This compound stock solution of known concentration.
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) with and without serum.
-
Agarose overlay (e.g., 2x medium mixed with 1.8% agarose).
-
Crystal violet staining solution.
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cell monolayers with a dilution of the virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, mix the serial dilutions of this compound with the virus inoculum.
-
After the adsorption period, remove the virus inoculum from the wells.
-
Add the virus-drug mixtures to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates for a further 1 hour at 37°C.
-
Gently aspirate the virus-drug mixture and overlay the cell monolayers with the agarose overlay medium containing the corresponding concentration of this compound.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 33°C (for rhinoviruses) or 37°C (for enteroviruses) in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Count the number of plaques in each well. The MIC is the lowest concentration of the drug that causes a significant reduction (e.g., 50% or 90%) in the number of plaques compared to the virus control.
2. In Vivo Efficacy in a Suckling Mouse Model of Coxsackievirus Infection
Objective: To assess the protective effect of this compound against Coxsackievirus-induced paralysis and death in suckling mice.
Materials:
-
Pregnant ICR mice.
-
One-day-old suckling mice.
-
Coxsackievirus A-9 or Echovirus 9 stock.
-
This compound suspension in a suitable vehicle (e.g., 0.5% xanthan gum).
-
Intragastric gavage needles for neonatal mice.
Procedure:
-
Inoculate one-day-old suckling mice intraperitoneally or intracerebrally with a lethal dose of the coxsackievirus.
-
Initiate treatment with this compound at a specified time point post-infection (e.g., 2.5 days).
-
Administer this compound orally via intragastric gavage once daily for a defined period (e.g., 7-10 days). Prepare different dose groups and a vehicle control group.
-
Monitor the mice daily for signs of paralysis and mortality. The primary endpoint is the prevention of paralysis or death.
-
The PD50 is calculated as the daily dose of the drug that protects 50% of the mice from the endpoint.
-
For viral titer determination, a separate cohort of infected and treated mice can be sacrificed at various time points. Target organs (e.g., brain, muscle) are collected, homogenized, and the viral load is quantified using a plaque assay.
-
For pharmacokinetic analysis, blood samples can be collected at different times after drug administration to determine serum concentrations of this compound.
Mandatory Visualization
Caption: Mechanism of this compound action on the picornavirus replication cycle.
Caption: Experimental workflow for evaluating this compound in vitro and in vivo.
Caption: Logical relationship of challenges in translating this compound results.
References
- 1. Efficacy of oral this compound for prophylaxis of experimental rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral this compound for prophylaxis of experimental rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment of mice infected with a diabetogenic strain of group B coxsackievirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Coxsackievirus A9 myocarditis in mice with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Win 54954 Resistance in Viral Populations
Welcome to the technical support center for the detection of Win 54954 resistance. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational broad-spectrum antipicornavirus agent. It functions as a capsid binder, inserting itself into a hydrophobic pocket within the viral protein 1 (VP1) of rhinoviruses and enteroviruses.[1][2][3] This binding stabilizes the capsid, preventing the conformational changes required for uncoating and release of the viral RNA into the host cell, thus inhibiting viral replication.[1][4]
Q2: How does resistance to this compound and other capsid binders develop?
A2: Resistance to this compound and similar capsid-binding compounds typically arises from specific amino acid mutations within the hydrophobic pocket of the VP1 protein.[1][4][5] These mutations can alter the shape or chemical environment of the binding pocket, reducing the affinity of the drug for its target. This allows the virus to undergo uncoating and replication even in the presence of the compound.[1]
Q3: What are the primary methods for detecting this compound resistance?
A3: There are two main approaches for detecting antiviral resistance:
-
Phenotypic Assays: These methods directly measure the susceptibility of the virus to the antiviral drug. A common example is the plaque reduction assay , which determines the concentration of the drug required to inhibit the formation of viral plaques in cell culture.[2][6] The result is often expressed as a 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).
-
Genotypic Assays: These methods involve sequencing the viral genome, specifically the VP1 gene in the case of this compound, to identify mutations known to confer resistance.[4][5] Sanger sequencing and Next-Generation Sequencing (NGS) are common techniques used for this purpose.
Q4: How is resistance quantified and reported?
A4: Resistance is typically quantified as a "fold change" in the IC50 or EC50 value. This is calculated by dividing the IC50/EC50 of the potentially resistant virus by the IC50/EC50 of the wild-type (sensitive) virus. A significant increase in the fold change indicates resistance. The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, is also a critical parameter to assess the therapeutic window of the compound.
Quantitative Data on Capsid Binder Resistance
While specific data for this compound is limited in publicly available literature, the following tables summarize resistance data for other well-characterized capsid binders that target the same VP1 pocket in enteroviruses. This data provides a representative expectation for the types of mutations and fold-changes in resistance that might be observed with this compound.
Table 1: Phenotypic Resistance to Capsid-Binding Agents in Enteroviruses
| Virus | Compound | Resistance-Associated Mutation(s) in VP1 | Fold Change in EC50 (Resistant vs. Wild-Type) | Reference |
| Enterovirus 71 (EV-A71) | Pirodavir | S196P | 7-fold | [7] |
| Enterovirus 71 (EV-A71) | Pirodavir | I113V | 21-fold | [7] |
| Human Rhinovirus 14 (HRV14) | Vapendavir | C199R/Y | >100-fold | [8] |
| Poliovirus 1 (PV1) | Vapendavir | I194F | >100-fold | [8] |
| Enterovirus D68 (EV-D68) | Vapendavir | M252L + K167E | >100-fold | [8] |
Table 2: Common Amino Acid Positions in VP1 Associated with Capsid Binder Resistance
| Amino Acid Position in VP1 | Observed Substitution(s) | Associated Compound(s) | Virus | Reference |
| 113 | I → V | Pirodavir, WIN51711 | EV-A71 | [1][7] |
| 123 | V → I | GPP3 | EV-A71 | [1] |
| 192 | V → M | BPR0Z-194 | EV-A71 | [4][5] |
| 194 | I → F | Vapendavir | PV1 | [8] |
| 196 | S → P | Pirodavir | EV-A71 | [7] |
| 199 | C → R/Y | Vapendavir | HRV14 | [8] |
| 252 | M → L | Vapendavir | EV-D68 | [8] |
Experimental Protocols & Methodologies
Phenotypic Analysis: Plaque Reduction Assay
This protocol outlines the steps to determine the susceptibility of a viral population to this compound.
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., HeLa, Vero) in 24-well plates.
-
Virus stock (both wild-type and suspected resistant strains).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., containing 1.2% carboxymethylcellulose or agarose).
-
Fixative solution (e.g., 4% formaldehyde).
-
Staining solution (e.g., 0.5% crystal violet).
Procedure:
-
Cell Seeding: Seed plates with a susceptible cell line to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. Include a "no drug" control.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Virus-Compound Incubation: Mix the diluted virus with each drug dilution and incubate for 1 hour at room temperature.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1 hour to allow the virus to adsorb to the cells.
-
Overlay: Remove the inoculum and add the overlay medium to each well. This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days), depending on the virus.
-
Fixation and Staining: Fix the cells with formaldehyde and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control. Determine the IC50/EC50 value using a dose-response curve.
Workflow for a Plaque Reduction Assay.
Genotypic Analysis: VP1 Gene Sequencing
This workflow outlines the general steps for identifying resistance mutations in the VP1 gene.
Procedure:
-
RNA Extraction: Isolate viral RNA from the cultured virus stock or clinical sample.
-
Reverse Transcription (RT-PCR): Convert the viral RNA into complementary DNA (cDNA) and amplify the VP1 gene region using specific primers.
-
PCR Product Purification: Purify the amplified VP1 DNA fragment to remove primers and other reaction components.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR product. This method is suitable for analyzing clonal viral populations.
-
Next-Generation Sequencing (NGS): Prepare a sequencing library from the PCR product and sequence on an NGS platform. NGS is more sensitive for detecting minor resistant variants within a mixed viral population.
-
-
Data Analysis:
-
Assemble the sequence reads and align them to a wild-type reference sequence of the VP1 gene.
-
Identify any nucleotide changes that result in amino acid substitutions.
-
Compare the identified mutations to a database of known resistance mutations for capsid binders.
-
Workflow for Genotypic Resistance Analysis.
Troubleshooting Guides
Plaque Reduction Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No plaques in any wells (including controls) | 1. Virus stock has low titer or is inactive.2. Cell monolayer is not susceptible.3. Incorrect incubation time or temperature. | 1. Re-titer the virus stock. Use a fresh, validated stock.2. Confirm the cell line is appropriate for the virus. Check cell health.3. Optimize incubation conditions based on viral growth kinetics. |
| Irregular or fuzzy plaque morphology | 1. Overlay was not solid enough, allowing lateral virus spread.2. Overlay was too hot, damaging the cell monolayer. | 1. Increase the concentration of agarose or carboxymethylcellulose.2. Ensure the overlay medium has cooled to an appropriate temperature (e.g., ~42-45°C) before adding to cells. |
| High variability between replicate wells | 1. Inconsistent pipetting of virus or compound.2. Uneven cell monolayer.3. This compound precipitation due to poor solubility. | 1. Ensure accurate and consistent pipetting technique.2. Ensure even cell seeding and check for monolayer confluence before infection.3. Prepare fresh drug dilutions. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to cells. Consider using a surfactant if solubility issues persist. |
| Unexpectedly high IC50 values | 1. Compound degradation in the media.2. Compound binding to serum proteins (if serum is present).3. Emergence of a resistant viral population. | 1. Check the stability of this compound under assay conditions.2. Perform assays in serum-free or low-serum medium.3. Isolate virus from the wells with high drug concentrations and perform genotypic analysis. |
Genotypic Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failed PCR amplification (no band on gel) | 1. Poor quality RNA.2. PCR inhibitors present in the sample.3. Incorrect primer design or annealing temperature. | 1. Use a high-quality RNA extraction kit. Assess RNA integrity.2. Re-purify the RNA/cDNA.3. Validate primers with a positive control. Optimize the PCR cycling conditions. |
| Low-quality Sanger sequencing data (noisy chromatogram) | 1. Insufficient or poor-quality PCR product.2. Multiple viral templates (mixed population).3. Primer-dimers or non-specific PCR products. | 1. Quantify and check the purity of the PCR product before sequencing.2. Plaque-purify the virus to obtain a clonal population before sequencing, or use NGS.3. Gel-purify the PCR product to isolate the correct band. |
| Difficulty interpreting NGS data | 1. High sequencing error rates obscuring low-frequency variants.2. Uneven coverage across the VP1 gene.3. Lack of a robust bioinformatics pipeline. | 1. Use high-fidelity polymerases for amplification. Apply error-correction algorithms during analysis.2. Optimize primers and amplification conditions for uniform coverage.3. Use validated software for read alignment, variant calling, and annotation. Set a clear threshold for calling resistant variants (e.g., >1% frequency). |
References
- 1. Potent antiviral agents fail to elicit genetically-stable resistance mutations in either enterovirus 71 or Coxsackievirus A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. color | Graphviz [graphviz.org]
- 4. Mutation in Enterovirus 71 Capsid Protein VP1 Confers Resistance to the Inhibitory Effects of Pyridyl Imidazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Win 54954 Delivery to the Site of Infection
Welcome to the Technical Support Center for Win 54954. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the delivery of the antiviral agent this compound to its target site of infection. This center offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum antipicornavirus compound. It functions by binding to a hydrophobic pocket within the viral capsid protein VP1. This binding prevents the uncoating of the virus, a crucial step in its replication cycle, thereby inhibiting viral propagation.
Q2: We are observing good in vitro activity with this compound, but it is not translating to in vivo efficacy in our rhinovirus model. Why might this be happening?
This is a documented challenge with this compound. Studies have shown that while oral administration of this compound can achieve plasma concentrations well above the minimum inhibitory concentration (MIC) for many rhinovirus serotypes, the concentration in nasal secretions, the primary site of rhinovirus infection, remains very low.[1] This discrepancy strongly suggests that the lack of in vivo efficacy is due to insufficient drug delivery to the site of infection.
Troubleshooting Guide: Poor In Vivo Efficacy of this compound
If you are experiencing a disconnect between in vitro and in vivo results, consider the following troubleshooting strategies focused on enhancing drug delivery.
Issue 1: Low Aqueous Solubility of this compound
This compound is a hydrophobic molecule with poor water solubility, which can limit its dissolution and absorption, particularly for local delivery to mucosal surfaces.
Recommended Strategy: Formulation with Solubility Enhancers
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[2][3][4][5]
-
Microemulsions/Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can solubilize hydrophobic drugs and enhance their permeation across biological membranes.[6][7][8]
Experimental Protocol: Preparation and Evaluation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general framework. Specific parameters may require optimization.
-
Preparation of the Inclusion Complex (Kneading Method):
-
Determine the molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Accurately weigh the β-cyclodextrin and place it in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to the β-cyclodextrin and triturate to form a homogeneous paste.
-
Gradually add the accurately weighed this compound to the paste and continue to knead for a defined period (e.g., 60 minutes).
-
Dry the resulting product at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
-
Characterization of the Inclusion Complex:
-
Solubility Studies: Determine the aqueous solubility of the complex compared to the free drug in relevant buffers (e.g., simulated nasal fluid).
-
In Vitro Dissolution: Perform dissolution studies to compare the release profile of this compound from the complex versus the free drug.
-
Physicochemical Characterization: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.
-
Issue 2: Insufficient Concentration at the Nasal Epithelium
As highlighted by clinical data, oral delivery of this compound does not guarantee adequate concentrations at the primary site of rhinovirus infection.
Recommended Strategy: Localized Nasal Delivery Formulations
Developing a formulation for direct administration to the nasal cavity can bypass systemic circulation and increase the local concentration of this compound.
-
Mucoadhesive Gels or Sprays: Incorporating mucoadhesive polymers (e.g., chitosan, carbopol) into a nasal formulation can increase its residence time in the nasal cavity, allowing for sustained release and enhanced absorption.[9][10]
-
Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect the drug from degradation, improve its solubility, and facilitate its transport across the nasal mucosa.[9][10][11][12][13][14][15]
Experimental Protocol: Formulation of this compound-Loaded Liposomes for Nasal Delivery
This is a representative protocol for preparing liposomes by the thin-film hydration method.
-
Preparation of Liposomes:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DPPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization of Liposomes:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the liposomes. This can be done by separating the unencapsulated drug from the liposomes (e.g., by dialysis or ultracentrifugation) and measuring the concentration of the drug in the liposomal fraction. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%
-
In Vitro Release Study: Perform release studies using a dialysis membrane method to determine the rate and extent of this compound release from the liposomes in a simulated nasal fluid.
-
Data at a Glance
Table 1: In Vitro Antiviral Activity of this compound
| Virus Serotype | MIC Range (µg/mL) | EC80 (µg/mL) | Reference |
| Rhinovirus (52 serotypes) | 0.007 - 2.2 | 0.28 | [16] |
| Enterovirus (15 isolates) | Not Reported | 0.06 | [16] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Mice
| Virus | Endpoint | PD50 (mg/kg/day) | Reference |
| Coxsackievirus A-9 | Protection from paralysis | 2 | [16] |
| Echovirus 9 | Protection from paralysis | 100 | [16] |
Table 3: Pharmacokinetic Data of Oral this compound in Human Volunteers
| Parameter | Rhinovirus Type 39 Study | Rhinovirus Type 23 Study | Reference |
| Plasma Concentration | [1] | ||
| Trough Level > MIC | 97% of volunteers | 97% of volunteers | [1] |
| Nasal Wash Concentration | [1] | ||
| Detectable at Peak | 25% of volunteers (6-24 ng/mL) | Not Reported | [1] |
| Detectable at Trough | 14% of volunteers (6-7 ng/mL) | Not Reported | [1] |
Visualizing the Path Forward
Diagram 1: Proposed Signaling Pathway for this compound Action
Caption: Mechanism of action of this compound, which involves binding to the VP1 capsid protein to inhibit viral uncoating.
Diagram 2: Experimental Workflow for Evaluating a Novel this compound Formulation
Caption: A stepwise workflow for the development and evaluation of a new this compound formulation to enhance delivery.
Diagram 3: Logical Relationship of this compound Delivery Challenges and Proposed Solutions
Caption: The relationship between the challenges of this compound delivery and potential formulation-based solutions.
References
- 1. Efficacy of oral this compound for prophylaxis of experimental rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Cross-Linked Thiolated Hydroxypropil-β-Cyclodextrin for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1998055148A1 - Pharmaceutical compositions comprising cyclodextrins - Google Patents [patents.google.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nose-to-Brain Delivery of Antiviral Drugs: A Way to Overcome Their Active Efflux? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of W/O Microemulsion for Transdermal Delivery of Iodide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8460641B2 - Microemulsion process and composition - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Intranasal Drug Delivery of Antiviral Agents - A Revisit and Way Forward | Bentham Science [eurekaselect.com]
- 11. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tale of Two Capsid Binders: A Comparative Analysis of Win 54954 and Pleconaril Against Enterovirus 71
A critical evaluation of two structurally related antiviral compounds, Win 54954 and pleconaril, reveals a complex and at times contradictory landscape in the fight against Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease and severe neurological complications in children. While both molecules belong to the "WIN" series of compounds that target the viral capsid, their efficacy against EV71 appears to diverge significantly based on available in vitro data.
This guide provides a comprehensive comparison of this compound and pleconaril, presenting the existing experimental data, detailing the methodologies used for their evaluation, and illustrating their mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-enteroviral therapies.
Quantitative Efficacy Assessment
Direct comparative studies evaluating the efficacy of this compound and pleconaril against Enterovirus 71 are notably absent in the reviewed literature. Furthermore, the available data for pleconaril presents a conflicting picture of its anti-EV71 activity. In contrast, specific efficacy data for this compound against EV71 remains elusive.
| Compound | Virus Strain(s) | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Pleconaril | EV71 | RD | CPE Inhibition | > 100 | Not Reported | Not Applicable | [1] |
| Pleconaril | EV71 (Taiwan 1998 isolate) | Not Specified | Cytopathic Effect | Inactive | Not Reported | Not Applicable | [2] |
| Pleconaril | EV71 | RD | Not Specified | 15 | >131 | >8.7 | |
| This compound | Enterovirus 71 | Not Reported | Not Reported | No Data Available | No Data Available | No Data Available |
EC₅₀ (50% effective concentration): The concentration of the drug that inhibits 50% of the viral cytopathic effect or plaque formation. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
The conflicting reports on pleconaril's efficacy may stem from variations in the EV71 strains used, experimental protocols, or the specific endpoints measured in the assays. One study reported pleconaril to be completely devoid of antiviral activity against multiple EV71 isolates, with an EC₅₀ value greater than 100 µM.[1] Another study also noted its failure to inhibit the cytopathic effect of a Taiwanese EV71 isolate from 1998.[2] Conversely, a product information sheet for pleconaril lists an EC₅₀ of 15 µM against EV71 in RD cells.
Experimental Protocols
The most common in vitro method cited for evaluating the antiviral activity of these compounds against Enterovirus 71 is the Cytopathic Effect (CPE) inhibition assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death.
1. Cell Preparation:
- Human Rhabdomyosarcoma (RD) cells, a cell line susceptible to EV71 infection, are seeded in 96-well microtiter plates at a specific density.
- The plates are incubated to allow the cells to form a monolayer.
2. Compound Preparation and Addition:
- The test compounds (this compound or pleconaril) are serially diluted to various concentrations.
- The cell culture medium is removed from the wells, and the diluted compounds are added.
3. Virus Inoculation:
- A predetermined amount of Enterovirus 71 is added to the wells containing the cells and the test compounds.
- Control wells include cells with virus only (virus control), cells with compound only (toxicity control), and cells with medium only (cell control).
4. Incubation:
- The plates are incubated for a period of time (typically 2-3 days) to allow for viral replication and the development of cytopathic effects in the unprotected cells.
5. Assessment of Cytopathic Effect:
- The cell monolayers are observed microscopically for evidence of CPE, which includes cell rounding, detachment, and lysis.
- The extent of CPE in the compound-treated wells is compared to the virus control wells.
6. Data Analysis:
- The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the viral CPE by 50%.
- Cell viability can be quantified using assays such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC₅₀).
Mechanism of Action and Signaling Pathways
Both this compound and pleconaril are classified as capsid-binding inhibitors. Their mechanism of action involves a direct interaction with the viral capsid, specifically the VP1 protein.
References
A Comparative Analysis of the Antiviral Activity of Win 54954 and Disoxaril
For Immediate Release
This comparison guide provides a detailed analysis of the antiviral properties of two notable capsid-binding agents, Win 54954 and disoxaril. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective comparison of their performance, mechanisms of action, and experimental evaluation.
Introduction
This compound and disoxaril (also known as WIN 51711) are investigational antiviral compounds that exhibit potent activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other serious infections.[1][2][3] Both molecules share a common mechanism of action, targeting the viral capsid to prevent the uncoating process, a critical step in the viral replication cycle.[4] By binding to a hydrophobic pocket within the VP1 capsid protein, these compounds stabilize the virion, thereby inhibiting the release of the viral RNA into the host cell cytoplasm.[4]
Comparative Antiviral Activity
The following tables summarize the available quantitative data on the in vitro and in vivo antiviral activity of this compound and disoxaril. It is important to note that the presented data is compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited in the current literature.
In Vitro Activity
| Compound | Virus Type | Assay | Measurement | Value | Cell Line | Reference |
| This compound | Rhinovirus (52 serotypes) | Plaque Reduction | MIC Range | 0.007 - 2.2 µg/mL | - | [1][2] |
| Rhinovirus (52 serotypes) | Plaque Reduction | EC₈₀ | 0.28 µg/mL | - | [1][2] | |
| Enterovirus (15 isolates) | Plaque Reduction | EC₈₀ | 0.06 µg/mL | - | [1][2] | |
| Disoxaril | Poliovirus type 1 & 2 | RNA Synthesis Inhibition | - | Effective Inhibition | HeLa | [4] |
| Coxsackievirus B1 | - | - | - | FL cells | ||
| Human Enterovirus 71 | CPE Reduction | EC₅₀ | 15.32 µM | RD | ||
| - | Cytotoxicity | CC₅₀ | 37 µM | HeLa |
Table 1: Comparative In Vitro Antiviral Activity. MIC (Minimum Inhibitory Concentration), EC₅₀ (50% Effective Concentration), EC₈₀ (80% Effective Concentration), CC₅₀ (50% Cytotoxic Concentration).
In Vivo Activity
| Compound | Virus | Animal Model | Measurement | Dose | Reference |
| This compound | Coxsackievirus A-9 | Suckling Mice | PD₅₀ | 2 mg/kg (daily) | [1][2] |
| Echovirus 9 | Suckling Mice | PD₅₀ | 100 mg/kg (daily) | [1][2] | |
| Disoxaril | Coxsackievirus B1 | Newborn Mice | ED₅₀ | 12.5 mg/kg |
Table 2: Comparative In Vivo Antiviral Activity. PD₅₀ (50% Protective Dose), ED₅₀ (50% Effective Dose).
Mechanism of Action: Capsid Binding and Uncoating Inhibition
Both this compound and disoxaril function by physically interacting with the viral capsid. This binding event stabilizes the capsid structure, preventing the conformational changes necessary for the virus to release its genetic material into the host cell.
Caption: Mechanism of action for this compound and disoxaril.
Experimental Protocols
The antiviral activity of these compounds is primarily assessed through cell-based assays that measure the inhibition of viral replication. The two most common methods are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Reduction Assay.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques in a cell monolayer in the presence of the antiviral compound.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., HeLa, Vero) is seeded in multi-well plates and incubated until confluent.
-
Compound Preparation: The antiviral compound is serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with a known amount of virus (pre-incubated with the compound dilutions) for a defined adsorption period.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound concentrations. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Staining and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet), which stains viable cells. Plaques appear as clear zones. The number of plaques in treated wells is compared to untreated controls to determine the concentration of the compound that inhibits plaque formation by 50% (IC₅₀) or another desired percentage.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Viral Inoculation: A standardized amount of virus is added to the wells containing cells and the compound. Control wells with cells only (no virus, no compound) and cells with virus only (no compound) are included.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo). The signal is proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from viral-induced CPE.
Caption: Workflow for a CPE reduction assay.
Conclusion
References
- 1. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of Win 54954 Analogs: A Comparative Guide
A detailed analysis of Win 54954, a potent antipicornavirus agent, and its analogs reveals key structural determinants for antiviral activity. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals in the field of antiviral therapies.
This compound is a broad-spectrum antipicornavirus compound that inhibits viral replication by binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the uncoating process necessary for the release of the viral RNA into the host cell. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features of this compound that contribute to its potent antiviral effects, guiding the synthesis of analogs with improved activity and pharmacological profiles.
Comparative Antiviral Activity
The antiviral efficacy of this compound and its analogs has been primarily evaluated against a panel of human rhinovirus (HRV) serotypes, the causative agents of the common cold, and other picornaviruses. The half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration required to inhibit 80% of the viral serotypes tested (MIC80) are key metrics used to compare the potency of these compounds.
A pivotal study by Bailey et al. (1992) explored the impact of modifying the oxazoline ring of this compound with various heterocyclic replacements. The data from this study, focusing on activity against Human Rhinovirus-14 (HRV-14), is summarized below.
| Compound | Heterocyclic Moiety | Antiviral Activity (IC50 in µM) against HRV-14 |
| This compound | 2-Oxazoline | 1.2 |
| Analog 1 | 2-Furyl | 0.71 |
| Analog 2 | 3-Pyridyl | 0.97 |
| Analog 3 | 2-Oxazole | 1.83 |
| Analog 4 | 5-Oxazole | 12.76 |
| Analog 5 | 2-Thiophene | 7.32 |
| Analog 6 (Compound 37) | 2-Methyltetrazole | Comparable to this compound |
Data sourced from a review citing Bailey et al., J. Med. Chem. 1992, 35(24), 4628-33.[1]
Key Observations from SAR Studies:
-
Replacement of the 2-oxazoline ring with 2-furyl and 3-pyridyl moieties resulted in analogs with comparable or slightly improved activity against HRV-14.
-
Substitution with a 2-oxazole led to a modest decrease in activity, while a 5-oxazole substitution significantly reduced potency.
-
A 2-thiophene replacement also resulted in a notable decrease in antiviral activity.
-
The 2-methyltetrazole analog (Compound 37) was identified as a particularly potent compound with activity comparable to the parent molecule, this compound.[2]
Mechanism of Action: Capsid Binding and Uncoating Inhibition
The primary mechanism of action for this compound and its analogs involves the direct interaction with the viral capsid. These "capsid binders" insert into a hydrophobic pocket located beneath the "canyon" region of the VP1 protein. This binding event stabilizes the capsid structure, preventing the conformational changes required for viral uncoating and the subsequent release of the viral genome into the cytoplasm of the host cell.
Caption: Mechanism of action of this compound and its analogs.
Experimental Protocols
The evaluation of the antiviral activity of this compound analogs predominantly relies on two key in vitro assays: the Plaque Reduction Assay and the Viral Yield Reduction Assay.
Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., HeLa cells) is grown in multi-well plates.
-
Virus Adsorption: The cell monolayers are infected with a known concentration of the virus for a short period to allow for viral attachment.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques, which are localized areas of cell death caused by viral lysis.
-
Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Caption: Experimental workflow for the Plaque Reduction Assay.
Viral Yield Reduction Assay
This assay measures the amount of new infectious virus particles produced in the presence of an antiviral compound.
Methodology:
-
Cell Infection and Treatment: Confluent cell monolayers are infected with the virus at a high multiplicity of infection (MOI) in the presence of varying concentrations of the test compound.
-
Incubation: The infected and treated cells are incubated for a single viral replication cycle.
-
Virus Harvesting: After incubation, the cells and supernatant are subjected to freeze-thaw cycles to release the newly produced virus particles.
-
Titration of Progeny Virus: The viral lysate is serially diluted and used to infect fresh cell monolayers in a plaque assay to determine the titer of the progeny virus (plaque-forming units per milliliter, PFU/mL).
-
Data Analysis: The viral yield in the presence of the compound is compared to the yield in the untreated control. The concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is determined.
Caption: Experimental workflow for the Viral Yield Reduction Assay.
References
A Comparative Analysis of Cross-Resistance Between Win 54954 and Other Picornavirus Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-picornavirus agent Win 54954 with other notable capsid inhibitors, focusing on the critical aspect of cross-resistance. The emergence of drug-resistant viral strains is a significant hurdle in antiviral therapy. Understanding the cross-resistance profiles of capsid inhibitors is paramount for developing robust treatment strategies and designing next-generation antiviral compounds. This document summarizes key experimental data, details the methodologies used to obtain these findings, and visualizes the experimental workflow for assessing cross-resistance.
Mechanism of Action of Capsid Inhibitors
This compound belongs to a class of broad-spectrum antipicornavirus compounds that function by binding to a hydrophobic pocket within the viral capsid protein 1 (VP1).[1] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm, thereby inhibiting viral replication.[2] Other capsid inhibitors, such as pleconaril, pirodavir, and vapendavir, share this mechanism of action.[2][3] Resistance to these compounds typically arises from amino acid substitutions in or near the VP1 binding pocket.[2]
Quantitative Cross-Resistance Data
The following table summarizes the in vitro antiviral activity and cross-resistance of various capsid inhibitors against different picornaviruses and their resistant mutants. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in µM, which represents the concentration of the drug required to inhibit the viral cytopathic effect or plaque formation by 50%. A fold-change in EC50/IC50 of resistant mutants compared to the wild-type (WT) strain indicates the level of resistance.
| Virus Strain | Mutation(s) | This compound (µM) | Pleconaril (µM) | Pirodavir (µM) | Vapendavir (µM) | ca603 (µM) | Fold Change vs. WT (Drug) | Reference |
| Human Rhinovirus 14 (HRV-14) | Wild-Type | - | - | - | - | - | - | |
| VP1 A150V | - | 40-fold less sensitive | - | - | 10-fold less sensitive | (Pleconaril, ca603) | [2] | |
| VP1 A150V, E276K | - | 28-fold less sensitive | - | - | 12-fold less sensitive | (Pleconaril, ca603) | [2] | |
| Vapendavir-Resistant Isolates | Multiple | - | >10-fold reduction in activity | >10-fold reduction in activity | Resistant | - | (Pleconaril, Pirodavir) | [2] |
| Coxsackievirus B3 (CVB3) | Wild-Type | MIC: 0.05 µM | - | - | - | - | - | [4] |
Note: Specific EC50/IC50 values for this compound against pleconaril- or pirodavir-resistant strains were not available in the searched literature. The table reflects the available data on cross-resistance among other capsid inhibitors and the sensitivity of wild-type strains to this compound.
Experimental Protocols
The generation of picornavirus strains resistant to capsid inhibitors is a crucial first step in cross-resistance studies. This is typically achieved through in vitro serial passage of the virus in the presence of sub-optimal concentrations of the selective drug.
-
Cell Culture and Virus Propagation: A suitable host cell line (e.g., HeLa cells for rhinoviruses) is cultured to confluence in appropriate media. The cells are then infected with the wild-type virus at a specific multiplicity of infection (MOI).
-
Drug Selection: The infected cells are incubated in the presence of a capsid inhibitor at a concentration that partially inhibits viral replication (e.g., around the EC50 value).
-
Serial Passage: The supernatant from the infected and treated cells, containing progeny virions, is harvested after a few days of incubation, once cytopathic effect (CPE) is observed. This supernatant is then used to infect fresh cell monolayers, again in the presence of the same or a slightly increased concentration of the drug.
-
Isolation of Resistant Clones: This process of serial passage is repeated several times. With each passage, viral variants with reduced susceptibility to the inhibitor are selected for. Eventually, a virus population that can replicate efficiently in the presence of high concentrations of the drug will emerge. Individual resistant viral clones can then be isolated through plaque purification.
-
Genotypic Analysis: The VP1 gene of the resistant clones is sequenced to identify the specific amino acid mutations responsible for the resistant phenotype.
The plaque reduction assay is a standard method to determine the in vitro efficacy of antiviral compounds by quantifying the reduction in viral plaque formation.
-
Cell Plating: Confluent monolayers of a suitable host cell line are prepared in 6- or 12-well plates.
-
Virus Dilution and Infection: The wild-type or drug-resistant virus stock is serially diluted. The cell monolayers are then infected with a standardized amount of virus (typically aiming for 50-100 plaque-forming units per well).
-
Drug Treatment: After a viral adsorption period (e.g., 1 hour), the virus inoculum is removed, and the cell monolayers are washed. An overlay medium (e.g., containing 1% agarose or methylcellulose) with serial dilutions of the antiviral compounds (this compound and other capsid inhibitors) is added to the wells. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, the cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The EC50 or IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control wells. The fold-change in resistance is determined by dividing the EC50/IC50 for the resistant strain by that of the wild-type strain.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a cross-resistance study for capsid inhibitors.
Caption: Experimental workflow for determining cross-resistance among capsid inhibitors.
References
- 1. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterisation of a pleconaril/pirodavir-like compound with potent activity against rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the antiviral this compound and the immune modulator LS 2616 on cachectin/TNF and gamma-interferon responses during viral heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral treatment with WIN 54 954 reduces mortality in murine coxsackievirus B3 myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release to the Scientific Community
This guide provides a comprehensive benchmark analysis of the established anti-picornavirus compound, Win 54954, against a landscape of novel antiviral agents. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of efficacy, mechanisms of action, and the experimental protocols underpinning these findings.
Introduction: The Enduring Challenge of Picornaviruses
Picornaviruses represent a large and diverse family of RNA viruses, responsible for a wide spectrum of human diseases ranging from the common cold (rhinoviruses) to more severe conditions like poliomyelitis, meningitis, and encephalitis (enteroviruses). The high mutation rate of these viruses presents a significant challenge to the development of broadly effective vaccines and therapeutics.
This compound, a capsid-binding agent, has long served as a crucial tool in the study of picornavirus inhibition. Its mechanism of action involves binding to a hydrophobic pocket in the VP1 capsid protein, thereby preventing the viral uncoating process necessary for the release of the viral genome into the host cell. While effective against a broad range of serotypes, the search for compounds with improved potency, bioavailability, and resistance profiles remains a key objective in antiviral research.
Comparative Analysis of Antiviral Potency
The following tables provide a quantitative comparison of this compound against novel anti-picornavirus compounds. Efficacy is presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), with lower values indicating greater potency.
Table 1: In Vitro Efficacy Against Human Rhinoviruses (HRV)
| Compound | Target | HRV Serotype 14 (EC50, µM) | HRV Serotype 39 (MIC, µg/mL) | HRV Serotype 23 (MIC, µg/mL) |
| This compound | Capsid (VP1) | Data not available | 0.17 | 0.016 |
| Pleconaril | Capsid (VP1) | ≤ 0.03 | Data not available | Data not available |
| Vapendavir | Capsid (VP1) | Data not available | Data not available | Data not available |
| Rupintrivir | 3C Protease | Data not available | Data not available | Data not available |
Table 2: In Vitro Efficacy Against Human Enteroviruses
| Compound | Target | Enterovirus 71 (EC50, µM) | Poliovirus (IC50, µM) | Coxsackievirus B3 (IC50, µM) |
| This compound | Capsid (VP1) | Data not available | Data not available | Data not available |
| Pocapavir | Capsid (VP1) | Data not available | Potent Activity | Data not available |
| Vapendavir | Capsid (VP1) | 0.5 - 1.4 | Data not available | Data not available |
| Rupintrivir | 3C Protease | Potent Activity | Potent Activity | Potent Activity |
| GC376 | 3C Protease | Data not available | Low micromolar range | Data not available |
Mechanisms of Action: Beyond Capsid Binding
While this compound and its analogs like Pleconaril and Pocapavir share a common mechanism, novel compounds often target different stages of the viral life cycle, offering potential for synergistic therapies and overcoming resistance.
Caption: Mechanisms of action for different classes of anti-picornavirus compounds.
Experimental Protocols: Methodologies for Antiviral Assays
Accurate and reproducible data are the cornerstone of antiviral research. The following are detailed protocols for key assays used to evaluate the compounds discussed in this guide.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Culture: Seed a monolayer of a susceptible cell line (e.g., HeLa or Vero cells) in 6-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent and dilute in cell culture medium.
-
Virus Infection: Remove the growth medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well.
-
Compound Treatment: Simultaneously with infection, add the prepared compound dilutions to the respective wells. Include a virus-only control.
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound dilutions.
-
Plaque Development: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Visualization and Analysis: Fix the cells and stain with a dye such as crystal violet. Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Caption: Step-by-step workflow of a plaque reduction assay.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed a susceptible cell line in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with a low multiplicity of infection (MOI) of the virus.
-
Incubation: Incubate the plates until significant CPE is observed in the virus-only control wells.
-
Viability Assessment: Quantify cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from CPE (IC50).
Logical Framework for Antiviral Drug Discovery
The development of novel anti-picornavirus compounds follows a structured pipeline from initial discovery to potential clinical application.
Caption: The logical pipeline for antiviral drug discovery and development.
Conclusion
This compound remains a foundational compound for understanding picornavirus inhibition. However, the landscape of anti-picornavirus therapeutics is evolving, with novel compounds targeting not only the viral capsid but also essential viral enzymes like the 3C protease. This multi-targeted approach holds promise for the development of more effective and resilient therapies against the diverse and adaptable picornavirus family. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of infectious disease.
Safety Operating Guide
Win 54954: Comprehensive Safety and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals: Your Definitive Guide to the Safe Handling and Disposal of the Antiviral Compound Win 54954.
This document provides essential operational and safety information for the proper management of this compound, a potent, broad-spectrum antipicornavirus agent. Adherence to these guidelines is critical to ensure laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 107355-45-3 |
| Molecular Formula | C₁₈H₂₀Cl₂N₂O₃ |
| Molecular Weight | 383.27 g/mol |
| Purity | ≥98% |
| Recommended Storage | 2-8°C. Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] |
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. As a chlorinated organic compound, specific procedures are required to prevent environmental contamination.
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for this compound before handling or disposal. This document contains detailed safety, handling, and disposal information specific to the compound.
-
Waste Identification: Unused or waste this compound should be classified as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Collect waste this compound in its original container or a clearly labeled, compatible, and sealed container.
-
The container must be in good condition and not leaking.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the this compound SDS.
-
The recommended method of disposal for isoxazole and dichlorobenzene-containing compounds is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This should be performed by a licensed facility.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent and wipe clean.
-
Dispose of all contaminated materials as hazardous waste.[1]
-
Mechanism of Action: Signaling Pathway
This compound exerts its antiviral effect by inhibiting the replication of picornaviruses. It is a capsid-binding agent that specifically targets the viral protein VP1. The diagram below illustrates the picornavirus replication cycle and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in inhibiting picornavirus replication.
Experimental Protocols
The following is a generalized protocol for a plaque reduction assay, a key experiment to determine the in vitro antiviral activity of compounds like this compound.
Plaque Reduction Assay Workflow:
Caption: Workflow for a typical plaque reduction assay.
Detailed Methodology:
-
Cell Culture: Plate a suitable host cell line (e.g., HeLa, Vero) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound to the respective wells. Subsequently, infect the cells with a known concentration of the target picornavirus (e.g., Rhinovirus, Enterovirus) that will produce a countable number of plaques. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% agarose or methylcellulose in culture medium) to restrict the spread of the virus to adjacent cells, thereby forming localized plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque development.
-
Visualization and Quantification:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cells with a solution like 0.1% crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The concentration of this compound that inhibits plaque formation by 50% (IC₅₀) can then be determined.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
